molecular formula C13H13NO3S B052690 Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate CAS No. 115299-16-6

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Cat. No.: B052690
CAS No.: 115299-16-6
M. Wt: 263.31 g/mol
InChI Key: BKXAMRGQLUBAPE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a high-value synthetic intermediate and molecular scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged heterocycle in pharmaceuticals, which is functionalized at the 2-position with a 2-methoxyphenyl group and at the 4-position with an ethyl carboxylate ester. The methoxyphenyl moiety can influence the compound's electronic properties and overall topology, potentially enabling π-stacking interactions with biological targets. The primary research application of this chemical is as a versatile building block for the synthesis of more complex molecules, particularly through further functionalization of the ester group via hydrolysis to the carboxylic acid, amidation, or reduction. Researchers utilize this scaffold in the design and development of novel compounds for screening against various biological targets, including enzymes and receptors, where the thiazole ring often serves as a key pharmacophore. Its properties make it a candidate for investigating structure-activity relationships (SAR) in the creation of potential therapeutics, such as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. This product is intended for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)10-8-18-12(14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXAMRGQLUBAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434247
Record name Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115299-16-6
Record name Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound in published literature, this document outlines a well-established synthetic route and presents an analysis of expected spectroscopic data based on analogous structures. This guide is intended to support research and development activities by providing a robust framework for the synthesis and characterization of this compound.

Synthesis Protocol: Hantzsch Thiazole Synthesis

A reliable method for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the reaction of a thioamide with an α-haloketone or its equivalent. For the target compound, 2-methoxybenzothioamide would be reacted with ethyl bromopyruvate.

Experimental Protocol:

  • Preparation of 2-methoxybenzothioamide: 2-Methoxybenzonitrile is treated with hydrogen sulfide gas in the presence of a base, such as sodium hydrosulfide, in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation and purified by recrystallization.

  • Cyclization Reaction:

    • To a solution of 2-methoxybenzothioamide (1 equivalent) in a solvent such as ethanol or tetrahydrofuran (THF), add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

    • The reaction mixture is then heated to reflux for several hours, with progress monitored by TLC.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.

Diagram of the Hantzsch Thiazole Synthesis Workflow

Hantzsch Thiazole Synthesis Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 2-methoxybenzothioamide 2-methoxybenzothioamide Mixing Mixing in Solvent (e.g., Ethanol) 2-methoxybenzothioamide->Mixing ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->Mixing Reflux Heating under Reflux Mixing->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Product This compound Column_Chromatography->Product

Caption: Hantzsch synthesis of the target compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10s1HThiazole H-5
~7.90dd1HAromatic H (ortho to C=N)
~7.40m1HAromatic H
~7.10m2HAromatic H
~4.40q2H-OCH₂CH₃
~3.90s3H-OCH₃
~1.40t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168Thiazole C-2
~162C=O (ester)
~157Aromatic C-OCH₃
~148Thiazole C-4
~132Aromatic CH
~131Aromatic CH
~125Thiazole C-5
~121Aromatic CH
~120Aromatic C (ipso)
~112Aromatic CH
~61-OCH₂CH₃
~56-OCH₃
~14-OCH₂CH₃

Table 3: Predicted IR Data (Technique: KBr pellet or ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1600, ~1480Medium-StrongC=C and C=N stretching (aromatic and thiazole rings)
~1250StrongC-O stretch (ester and ether)
~1100MediumC-N stretch
~750StrongAromatic C-H bend (ortho-disubstituted)

Table 4: Predicted Mass Spectrometry Data (Technique: ESI or EI)

m/zInterpretation
263[M]⁺ (Molecular Ion)
218[M - OCH₂CH₃]⁺
189[M - COOCH₂CH₃]⁺
135[C₇H₇O]⁺ (methoxyphenyl fragment)

General Spectroscopic Analysis Workflow

The characterization of a newly synthesized compound like this compound follows a standardized workflow to confirm its structure and purity.

Diagram of the General Spectroscopic Analysis Workflow

Spectroscopic Analysis Workflow General Workflow for Spectroscopic Analysis Sample_Prep Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Data_Analysis Data Analysis and Structure Elucidation Data_Acquisition->Data_Analysis Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Final Report and Data Archiving Purity_Assessment->Final_Report

Caption: Standard workflow for spectroscopic analysis.

Experimental Methodologies for Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra would be acquired using either Electrospray Ionization (ESI) or Electron Ionization (EI) techniques on a high-resolution mass spectrometer to determine the accurate mass of the molecular ion and its fragmentation pattern.

This guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound, which can be a valuable resource for researchers in the field of medicinal chemistry and drug development.

Physical and chemical properties of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on the compound's identification, properties, synthesis, and potential mechanism of action, with a focus on its relevance as a potential therapeutic agent.

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The thiazole nucleus is a key pharmacophore in several approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. This guide focuses on the specific properties and potential applications of the 2-(2-methoxyphenyl) substituted derivative, providing a foundational resource for further research and development.

Compound Identification and Physical Properties

A clear identification of this compound is crucial for any research endeavor. The fundamental identifiers and physical properties are summarized below.

Table 1: Compound Identification

IdentifierValue
IUPAC Name Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
CAS Number 115299-16-6[1]
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.32 g/mol [1]
Appearance Yellow solid[1]
Storage Conditions Store at 0-8 °C[1]

Table 2: Physical and Chemical Properties

While experimental data for the 2-methoxy isomer is limited, data for the closely related 4-methoxy isomer, Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate (CAS: 57677-79-9), can provide valuable estimates.

PropertyValue (for 4-methoxy isomer)Reference
Melting Point 94-96 °C[2]
Boiling Point 399.78 °C at 760 mmHg[2]
Density 1.22 g/cm³[2]

Chemical Synthesis and Purification

General Experimental Protocol (Hantzsch Thiazole Synthesis)

The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone or α-haloester. For the synthesis of the target compound, this would involve the reaction of 2-methoxybenzothioamide with an ethyl 2-halo-3-oxobutanoate.

Reaction Scheme:

G A 2-Methoxybenzothioamide C This compound A->C Reaction B Ethyl 2-chloro-3-oxobutanoate B->C

Caption: General Hantzsch synthesis of the target compound.

Detailed Methodology:

  • Thioamide Formation: 2-methoxybenzonitrile is reacted with a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a suitable solvent like toluene or dioxane under reflux to yield 2-methoxybenzothioamide.

  • Cyclocondensation: The resulting 2-methoxybenzothioamide is then reacted with ethyl 2-chloro-3-oxobutanoate in a solvent such as ethanol or acetone. The reaction is typically carried out at reflux temperature for several hours.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectral Data (Predicted)

While experimental spectra for this compound were not found, predicted spectral data can be inferred from the analysis of similar compounds.

Table 3: Predicted Spectral Data

SpectrumPredicted Peaks/Signals
¹H NMR Aromatic protons (methoxyphenyl and thiazole rings), quartet and triplet for the ethyl ester group, and a singlet for the methoxy group.
¹³C NMR Carbonyl carbon of the ester, aromatic carbons, thiazole ring carbons, ethyl ester carbons, and the methoxy carbon.
IR (Infrared) C=O stretching of the ester, C=N stretching of the thiazole ring, aromatic C=C stretching, and C-O stretching of the ether and ester groups.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (263.32).

Potential Mechanism of Action and Biological Activity

Thiazole derivatives have garnered significant attention for their potential as anticancer agents. One of the key mechanisms of action for many bioactive thiazole-containing compounds is the inhibition of tubulin polymerization.[3][4]

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers. Disruption of microtubule dynamics can lead to cell cycle arrest at the G2/M phase and induce apoptosis (programmed cell death), making tubulin an attractive target for cancer therapy.

A number of thiazole derivatives have been reported to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This binding prevents the assembly of microtubules, leading to the disruption of the mitotic spindle and subsequent cell death in rapidly dividing cancer cells.[3]

G cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Disruption leads to Thiazole Derivative Thiazole Derivative Inhibition Thiazole Derivative->Inhibition Inhibition->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

While direct evidence for this compound as a tubulin polymerization inhibitor is not yet available, its structural similarity to other known thiazole-based inhibitors suggests this as a primary avenue for investigation into its potential anticancer activity.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has summarized the currently available information on its physical and chemical properties, provided a general synthetic strategy, and highlighted a plausible mechanism of action based on the activity of related thiazole derivatives. Further experimental work is required to fully characterize this compound, including detailed spectroscopic analysis, determination of its physical properties, and evaluation of its biological activity, particularly as a potential inhibitor of tubulin polymerization. This foundational knowledge will be invaluable for researchers aiming to explore the therapeutic potential of this and related thiazole compounds.

References

Crystal Structure Analysis of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the complete, publicly available crystal structure of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate has not yielded the necessary crystallographic data to construct a detailed technical guide as requested. While the compound is commercially available, its full single-crystal X-ray diffraction analysis, including unit cell parameters, space group, atomic coordinates, and detailed experimental protocols, does not appear to be published in readily accessible scientific literature or crystallographic databases.

The objective of this guide was to provide an in-depth technical resource for researchers, scientists, and drug development professionals on the crystal structure of this compound. This would have included a thorough presentation of quantitative crystallographic data, detailed experimental methodologies, and visual representations of the experimental workflow.

Proposed Methodological Approach

Had the data been available, the analysis would have followed a standard workflow for crystal structure determination and analysis. This process is crucial for understanding the three-dimensional arrangement of atoms within a crystal, which in turn influences the physical and chemical properties of the compound, including its biological activity.

Experimental Workflow Visualization

The anticipated workflow for such an analysis is depicted below. This diagram illustrates the logical progression from compound synthesis to the final structural analysis and data deposition.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination & Refinement cluster_analysis Analysis & Deposition synthesis Synthesis of Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate crystallization Single Crystal Growth synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting xray X-ray Data Collection (Diffractometer) mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation analysis Analysis of Geometric Parameters (Bond Lengths, Angles, etc.) validation->analysis deposition Data Deposition (e.g., CCDC) analysis->deposition

Figure 1: A generalized workflow for the crystal structure analysis of a small molecule, from synthesis to data deposition.

Data Presentation and Experimental Protocols

Without the specific crystallographic information file (CIF), it is not possible to generate the required tables of quantitative data, which would typically include:

  • Crystal Data and Structure Refinement Table: This would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, number of molecules in the unit cell (Z), calculated density, absorption coefficient, and final R-factors.

  • Selected Bond Lengths and Angles: A table detailing key intramolecular distances and angles, particularly within the thiazole and methoxyphenyl moieties, would be crucial for understanding the molecular geometry.

  • Hydrogen Bond Geometry: If present, a table outlining the donor, acceptor, and hydrogen atoms involved in hydrogen bonding, along with their distances and angles, would be provided to describe the intermolecular interactions that stabilize the crystal packing.

Similarly, the detailed experimental protocols for synthesis, crystallization, and X-ray data collection and refinement are specific to the particular study in which the structure was determined and cannot be generalized without access to the original research publication.

Conclusion

While the principles of crystal structure analysis are well-established, the application of these principles to a specific compound like this compound requires access to the empirical data from a successful single-crystal X-ray diffraction experiment. Despite extensive searches of scientific databases and the public domain, this information could not be located. Therefore, a detailed technical guide as requested cannot be produced at this time. Researchers and professionals interested in this specific crystal structure are encouraged to monitor crystallographic databases for its potential future deposition or consider undertaking the experimental determination of the structure.

Technical Guide: Properties and Potential Applications of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate (CAS 115299-16-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties and potential biological activities of the chemical compound with CAS number 115299-16-6, identified as Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document compiles information from closely related analogs and general principles of thiazole chemistry to offer a detailed projection of its characteristics and potential applications. The guide covers its chemical and physical properties, a plausible synthetic route, expected analytical data, and detailed experimental protocols for evaluating its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The potential mechanisms of action, including cyclooxygenase (COX) inhibition and tubulin polymerization disruption, are also discussed and visualized.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These are based on information available from chemical suppliers and databases.

PropertyValue
CAS Number 115299-16-6
IUPAC Name This compound
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Appearance Yellow solid[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C[1]
SMILES CCOC(=O)c1csc(n1)c1ccccc1OC
InChI Key Not readily available

Synthesis and Characterization

While a specific detailed synthesis protocol for this compound is not widely published, a plausible and common method for its preparation is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone.

Proposed Synthesis: Hantzsch Thiazole Synthesis

A likely synthetic route would involve the reaction of 2-methoxybenzothioamide with ethyl bromopyruvate.

Experimental Protocol (Hypothetical):

  • Preparation of 2-methoxybenzothioamide: 2-methoxybenzamide is treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine. The reaction mixture is typically heated to reflux for several hours. After cooling, the product is isolated by filtration or extraction.

  • Hantzsch Thiazole Synthesis:

    • To a solution of 2-methoxybenzothioamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF), add ethyl bromopyruvate (1.1 equivalents).

    • The reaction mixture is stirred at room temperature or gently heated to reflux for a period of 2-24 hours, with the progress monitored by thin-layer chromatography (TTC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, to yield this compound.

Hantzsch_Synthesis reagent1 2-Methoxybenzothioamide reaction Hantzsch Condensation reagent1->reaction Ethanol/DMF reagent2 Ethyl Bromopyruvate reagent2->reaction Heat/Stir product This compound reaction->product

Plausible Hantzsch synthesis of the target compound.
Expected Analytical Data

Technique Expected Features
¹H NMR - Aromatic protons of the 2-methoxyphenyl group (multiplets in the range of δ 6.9-8.0 ppm).- A singlet for the thiazole proton (δ ~8.0-8.5 ppm).- A singlet for the methoxy group protons (δ ~3.9 ppm).- A quartet and a triplet for the ethyl ester group protons (δ ~4.3 ppm and δ ~1.3 ppm, respectively).
¹³C NMR - Carbonyl carbon of the ester (δ ~160-165 ppm).- Thiazole ring carbons (δ ~115-170 ppm).- Aromatic carbons of the 2-methoxyphenyl group (δ ~110-160 ppm).- Methoxy group carbon (δ ~55-56 ppm).- Ethyl ester carbons (δ ~61 ppm and δ ~14 ppm).
IR (KBr, cm⁻¹) - C=O stretching of the ester (around 1710-1730 cm⁻¹).- C=N and C=C stretching of the thiazole and aromatic rings (in the range of 1500-1650 cm⁻¹).- C-O stretching of the ether and ester (in the range of 1000-1300 cm⁻¹).
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z 264.06.

Potential Biological Activities and Experimental Protocols

Thiazole derivatives are known to exhibit a wide range of biological activities, and compounds structurally related to this compound have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of heme as a cofactor.

    • Prepare a solution of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare a solution of arachidonic acid as the substrate.

    • Dissolve the test compound (this compound) and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the appropriate wells.

    • Add the test compound or reference inhibitor at various concentrations to the inhibitor wells. Add solvent vehicle to the control wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately add the colorimetric substrate.

    • Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

COX_Inhibition_Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitor) step1 Dispense Buffer, Heme, and COX Enzyme into 96-well Plate start->step1 step2 Add Test Compound/ Reference Inhibitor step1->step2 step3 Pre-incubate step2->step3 step4 Initiate Reaction with Arachidonic Acid step3->step4 step5 Add Colorimetric Substrate step4->step5 step6 Measure Absorbance (Kinetic Read) step5->step6 end Calculate % Inhibition and IC50 Value step6->end

Workflow for the in vitro COX inhibition assay.

Potential Signaling Pathway: COX-Mediated Prostaglandin Synthesis

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGG2 Prostaglandin G2 (PGG2) COX_Enzyme->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate Inhibitor->COX_Enzyme Inhibition

Inhibition of the COX pathway by the test compound.
Antimicrobial Activity

Thiazole-containing compounds have been reported to possess antibacterial and antifungal properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Culture the desired bacterial or fungal strains in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

    • Adjust the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive controls (microorganisms with no compound) and negative controls (broth with no microorganisms). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a positive control for inhibition.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Data Analysis:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow start Prepare Stock Solution of Test Compound step1 Perform Serial Dilutions in 96-well Plate start->step1 step2 Inoculate with Standardized Microbial Suspension step1->step2 step3 Incubate under Appropriate Conditions step2->step3 step4 Visually Assess for Microbial Growth step3->step4 end Determine Minimum Inhibitory Concentration (MIC) step4->end

Workflow for the broth microdilution MIC assay.
Anticancer Activity: Tubulin Polymerization Inhibition

Several thiazole derivatives have demonstrated anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.

  • Reagent Preparation:

    • Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP).

    • Prepare a stock solution of the test compound and a known tubulin polymerization inhibitor (e.g., colchicine or paclitaxel as a polymerization promoter) in DMSO.

  • Assay Procedure:

    • In a temperature-controlled spectrophotometer set at 37°C, add the tubulin solution to a cuvette.

    • Add the test compound or control to the cuvette and mix gently.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the polymerization curve of the test compound with the control to determine if it inhibits or enhances tubulin polymerization.

    • Calculate the IC₅₀ value for inhibition of tubulin polymerization.

Tubulin_Polymerization_Workflow start Prepare Tubulin and Test Compound Solutions step1 Add Tubulin and Compound to Cuvette at 37°C start->step1 step2 Monitor Absorbance at 340 nm over Time step1->step2 end Generate Polymerization Curves and Determine IC50 step2->end

Workflow for the in vitro tubulin polymerization assay.

Potential Signaling Pathway: Disruption of Microtubule Dynamics

Tubulin_Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibitor Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate Inhibitor->Tubulin_Dimers Inhibition of Polymerization

Inhibition of tubulin polymerization and downstream effects.

Conclusion

This compound (CAS 115299-16-6) is a thiazole derivative with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on the activities of structurally related compounds, it is a promising candidate for evaluation as an anti-inflammatory, antimicrobial, and anticancer agent. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to undertake a systematic evaluation of this compound's biological properties. Further studies are warranted to confirm these potential activities and to elucidate its precise mechanisms of action.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

An In-depth Technical Guide to Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, with the IUPAC name 2-(2-Methoxyphenyl)thiazole-4-carboxylic acid ethyl ester[1], is a heterocyclic organic compound featuring a thiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a probable synthetic route, and its potential applications in drug discovery and development, based on the activities of structurally related compounds. The document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis and pharmacology.

Chemical Properties and Structure

This compound is characterized by a central thiazole ring substituted at the 2-position with a 2-methoxyphenyl group and at the 4-position with an ethyl carboxylate group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(2-Methoxyphenyl)thiazole-4-carboxylic acid ethyl ester[1]
CAS Number 115299-16-6[1]
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.31 g/mol [2]
Appearance Yellow solid[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

The synthesis of the target compound would likely proceed via the reaction of ethyl 2-chloroacetoacetate (or ethyl bromopyruvate) with 2-methoxybenzothioamide.

Reaction Scheme:

Materials:

  • 2-methoxybenzothioamide

  • Ethyl 2-chloroacetoacetate or Ethyl bromopyruvate

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Dissolve equimolar amounts of 2-methoxybenzothioamide and ethyl 2-chloroacetoacetate in ethanol.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Note: This is a generalized protocol based on the Hantzsch thiazole synthesis. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve a high yield of the desired product.

Potential Biological Activities and Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and infectious diseases.[1] The thiazole ring is a versatile scaffold known to impart a range of biological activities. Based on studies of structurally similar compounds, the following potential applications are proposed.

Anti-inflammatory Activity

Thiazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Specifically, some thiazole-containing compounds have shown selective inhibition of COX-2, an enzyme upregulated during inflammation.

Table 2: COX Inhibition Data for Structurally Related Thiazole Derivatives

CompoundTargetIC₅₀ (µM)Cell LineReference
2a COX-20.958-[3]
2j COX-20.957-[3]
Celecoxib (Reference) COX-20.002-[3]
A3 COX-2<30-[4]

Note: The compounds listed are structurally related thiazole carboxamides and 2-(trimethoxyphenyl)-thiazoles, not the title compound.

Proposed Signaling Pathway for Anti-inflammatory Action:

The diagram below illustrates the potential mechanism of anti-inflammatory action via the inhibition of the COX-2 pathway, which leads to a reduction in prostaglandin synthesis.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole_Compound Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate (Proposed) Thiazole_Compound->COX2 Inhibition

Caption: Proposed COX-2 Inhibition Pathway.

Anticancer Activity

Several studies have reported the anticancer properties of thiazole derivatives. A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Table 3: Anticancer and Tubulin Polymerization Inhibition Data for Structurally Related Thiazole Derivatives

CompoundActivityIC₅₀ (µM)Cell LineReference
8f Tubulin Polymerization Inhibition4.23Cell-free[5]
3e Tubulin Polymerization Inhibition0.89Cell-free[6]
Combretastatin A-4 (Reference) Tubulin Polymerization Inhibition1.2Cell-free[6]
4c Cytotoxicity2.57MCF-7[7][8]
4c Cytotoxicity7.26HepG2[7][8]

Note: The compounds listed are structurally related 4-substituted methoxybenzoyl-aryl-thiazoles and 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, not the title compound.

Proposed Experimental Protocol: Tubulin Polymerization Assay

This assay evaluates the effect of a compound on the in vitro polymerization of tubulin.

  • Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂).

  • The test compound (dissolved in a suitable solvent like DMSO) is added at various concentrations.

  • The polymerization of tubulin into microtubules is monitored over time by measuring the change in absorbance or fluorescence at a specific wavelength.

  • Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

  • The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Logical Workflow for Anticancer Drug Discovery with Thiazole Derivatives:

Anticancer_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Thiazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Mechanism Mechanism of Action (e.g., Tubulin Assay) Cytotoxicity->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR ADMET In silico ADMET Prediction SAR->ADMET ADMET->Synthesis Iterative Optimization

Caption: Anticancer Drug Discovery Workflow.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of ethyl thiazole-4-carboxylate have been investigated for their activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity Data for Structurally Related Thiazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
4e, 4f, 4k, 4l (sulfonamide derivatives) Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus flavus, Aspergillus nigerModerate to promising inhibition
Compound 2 (thiazole derivative) Staphylococcus aureus0.70–1.40[2]
Compound 9 (thiazole derivative) Fungal strains0.06–0.23

Note: The compounds listed are derivatives of ethyl 2-aminothiazole-4-carboxylate and other thiazoles, not the title compound.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (bacterial or fungal).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a valuable building block in the synthesis of potentially bioactive molecules. While direct biological data for this specific compound is limited in the public domain, the extensive research on structurally related thiazole derivatives suggests its potential as a precursor for novel anti-inflammatory, anticancer, and antimicrobial agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential. This technical guide provides a framework for researchers to initiate such investigations.

References

Initial Biological Screening of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible data on the specific initial biological screening of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is limited. This technical guide, therefore, provides an in-depth overview of the synthesis and established biological activities of structurally analogous thiazole derivatives. The experimental protocols and findings presented herein for closely related compounds serve as a predictive framework and a methodological resource for researchers and drug development professionals investigating this class of molecules.

Introduction

Thiazole-4-carboxylate derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties. The structural motif of this compound combines the thiazole core with a methoxyphenyl substituent, a feature often associated with potent biological effects in related series of compounds. This guide will explore the typical initial biological screening cascades applied to such molecules, drawing on published data for structurally similar analogues.

Synthesis

The synthesis of this compound and its analogues generally follows established routes for thiazole ring formation. A common and efficient method is the Hantzsch thiazole synthesis.

Thioamide 2-Methoxybenzothioamide Cyclocondensation Cyclocondensation Thioamide->Cyclocondensation Bromopyruvate Ethyl bromopyruvate Bromopyruvate->Cyclocondensation Target This compound Cyclocondensation->Target H2O

General synthesis route for this compound.

Anticancer Activity Screening

A primary area of investigation for novel thiazole derivatives is their potential as anticancer agents. Screening typically involves evaluating cytotoxicity against a panel of human cancer cell lines.

Data from Analogous Compounds

A series of 4-substituted methoxybenzoyl-aryl-thiazoles, referred to as SMART compounds, have demonstrated significant antiproliferative activity.[1][2] While not the exact target molecule, these compounds share key structural features and their biological data provides valuable insights. Preliminary mechanism of action studies for some of these analogs suggest that they exert their anticancer effects through the inhibition of tubulin polymerization.[1]

Compound AnalogueCancer Cell LineIC50 (µM)
2-Arylthiazolidine-4-carboxylic acid amides (ATCAA)Prostate Cancer0.7 - 1.0
ATCAAMelanoma1.8 - 2.6
SMART Compound (8f)Various Cancer Cell Lines0.021 - 0.071

Table 1: In vitro anticancer activity of analogous thiazole derivatives.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

cluster_workflow Anticancer Screening Workflow start Seed Cancer Cells in 96-well plate treatment Treat with varying concentrations of test compound start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT solution and incubate incubation->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 values read->calculate

Workflow for a typical in vitro anticancer screening assay.

Anti-inflammatory Activity Screening

Thiazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Data from Analogous Compounds

A study on methoxyphenyl thiazole carboxamide derivatives revealed their potential as COX inhibitors.[3]

Compound AnalogueCOX-1 IC50 (µM)COX-2 IC50 (µM)
2a>1000.958
2b0.2390.191

Table 2: In vitro COX inhibition data for analogous thiazole carboxamides.[4]

Experimental Protocols

In Vitro COX Inhibition Assay

  • Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the levels in the control (without the compound). The IC50 value is determined from the dose-response curve.

cluster_pathway COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound Thiazole Derivative Test_Compound->COX_Enzyme

Simplified signaling pathway of COX inhibition by a test compound.

Antimicrobial Activity Screening

The thiazole nucleus is a component of several antimicrobial drugs.[5] Therefore, novel derivatives are routinely screened for antibacterial and antifungal activities.

Data from Analogous Compounds

A series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) was determined against various bacterial and fungal strains.[6]

Compound AnalogueBacillus subtilis MIC (µg/mL)Aspergillus niger MIC (µg/mL)
4e125125
4f125125
4k125125
4l125125

Table 3: Minimum Inhibitory Concentration (MIC) of analogous thiazole derivatives.[6]

Experimental Protocols

Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: Standardized suspensions of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains are prepared.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

References

The Rising Therapeutic Potential of Methoxyphenyl Thiazole Derivatives: A Theoretical and Computational In-depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs. When functionalized with a methoxyphenyl group, these derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide delves into the theoretical and computational underpinnings of methoxyphenyl thiazole derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their anticancer properties.

I. Synthesis of Methoxyphenyl Thiazole Derivatives: Key Strategies

The synthesis of methoxyphenyl thiazole derivatives is versatile, with the Hantzsch thiazole synthesis being a foundational and widely employed method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] Variations in this and other synthetic routes allow for the introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

A general synthetic workflow often commences with the preparation of a substituted α-bromoketone from the corresponding acetophenone. This intermediate is then reacted with a suitable thioamide or thiourea to yield the desired 2,4-disubstituted thiazole. Further modifications can be introduced to the core structure to explore structure-activity relationships (SAR).

II. Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the synthesis and biological evaluation of representative methoxyphenyl thiazole derivatives, compiled from various research findings.

A. General Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine Derivatives

This protocol outlines a common pathway for synthesizing thiazole derivatives bearing a trimethoxyphenyl moiety, a frequent structural feature in potent anticancer agents.[2][3]

Step 1: Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone To a solution of 1-(3,4,5-trimethoxyphenyl)ethanone in a suitable solvent such as diethyl ether, bromine is added dropwise at 0°C.[3] The reaction mixture is stirred and allowed to warm to room temperature.[3] After completion, the reaction is quenched, and the product is extracted and purified.

Step 2: Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine A solution of thiourea in ethanol is added to a stirred solution of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in ethanol.[2] The mixture is refluxed, and upon completion, the product is precipitated, filtered, and purified to yield the thiazol-2-amine core.[2]

Step 3: Synthesis of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amine The synthesized 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is reacted with a chlorinated pyrimidine derivative in the presence of a base. The resulting intermediate is then coupled with various amines to generate a library of final compounds.[2] Purification is typically achieved through column chromatography.[2][3]

B. In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized methoxyphenyl thiazole derivatives and a standard anticancer drug (e.g., Doxorubicin, Staurosporine) for a specified period (e.g., 24-48 hours).[4]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curves.[4]

III. Quantitative Data Summary

The biological evaluation of methoxyphenyl thiazole derivatives has generated a significant amount of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize key findings from various studies.

Table 1: Anticancer Activity of Methoxyphenyl Thiazole Derivatives
Compound ID Cancer Cell Line IC50 (µM) Reference Drug (IC50, µM)
4cMCF-7 (Breast)2.57 ± 0.16Staurosporine (6.77 ± 0.41)
4cHepG2 (Liver)7.26 ± 0.44Staurosporine (8.4 ± 0.51)
5bMCF-7 (Breast)0.48 ± 0.03-
5bA549 (Lung)0.97 ± 0.13-
8fProstate & Melanoma0.021 - 0.071Colchicine (comparable)

Data compiled from multiple sources.[4][5]

Table 2: Enzyme Inhibitory Activity of Methoxyphenyl Thiazole Derivatives
Compound ID Target Enzyme IC50 (µM) / % Inhibition
4cVEGFR-20.15
2hCOX-158.2% at 5 µM
2hCOX-281.5% at 5 µM
5bTubulin Polymerization3.3

Data compiled from multiple sources.[4][6]

IV. Signaling Pathways and Mechanisms of Action

A significant number of methoxyphenyl thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently identified target.[7][8][9]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[7][9]

Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3.[12][13] PIP3 recruits Akt to the cell membrane, where it is activated by PDK1 and mTORC2.[12][14] Activated Akt then phosphorylates a multitude of downstream targets, including the TSC complex, leading to the activation of mTORC1.[12] mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like 4E-BP1 and p70S6K.[12][13]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates TSC TSC1/TSC2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Represses Translation Thiazole Methoxyphenyl Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by methoxyphenyl thiazole derivatives.

Experimental Workflow for Target Validation

Validating the molecular target of a new compound is a critical step in drug development. The following workflow illustrates a typical process for confirming the inhibition of a specific kinase, such as PI3K or VEGFR-2, by a methoxyphenyl thiazole derivative.

Target_Validation_Workflow Compound Synthesized Methoxyphenyl Thiazole Derivative InVitro In Vitro Kinase Assay (e.g., VEGFR-2, PI3K) Compound->InVitro WesternBlot Western Blot Analysis (Phosphorylated vs. Total Protein) Compound->WesternBlot CellBased Cell-Based Assays (e.g., Angiogenesis, Proliferation) Compound->CellBased Docking Molecular Docking (Computational) Compound->Docking SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR WesternBlot->SAR CellBased->SAR Docking->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Experimental workflow for validating the molecular target of a methoxyphenyl thiazole derivative.

V. Computational Studies: Insights from In Silico Analysis

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, play a pivotal role in understanding the properties and mechanism of action of methoxyphenyl thiazole derivatives.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, molecular geometry, and reactivity of these molecules. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to predict the molecule's chemical reactivity and kinetic stability.

Molecular Docking: This computational technique is used to predict the binding mode and affinity of a ligand (the thiazole derivative) to the active site of a target protein (e.g., a kinase). These studies provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the inhibitory activity of the compound. The results of docking studies can guide the rational design of more potent and selective inhibitors.

VI. Conclusion and Future Directions

Methoxyphenyl thiazole derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The synthetic accessibility of the thiazole scaffold allows for extensive structural modifications, facilitating the optimization of their biological activity. In vitro and in silico studies have elucidated their mechanisms of action, frequently involving the inhibition of key signaling pathways like PI3K/Akt/mTOR.

Future research in this area should focus on:

  • Lead Optimization: Further refining the structure of the most potent compounds to enhance their efficacy, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the therapeutic potential of lead compounds in preclinical animal models of various diseases.

  • Exploration of New Targets: Investigating the activity of these derivatives against other relevant biological targets to broaden their therapeutic applications.

  • Advanced Computational Modeling: Utilizing more sophisticated computational techniques to gain a deeper understanding of their mechanism of action and to guide the design of next-generation inhibitors.

The continued exploration of methoxyphenyl thiazole derivatives holds great promise for the development of novel and effective therapies for a range of human diseases.

References

The Aromaticity of the Thiazole Ring in Substituted Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs.[2][3] The aromaticity of the thiazole nucleus is a key determinant of its chemical reactivity, stability, and ultimately, its pharmacological activity.[1][4] This technical guide provides an in-depth exploration of the aromaticity of the thiazole ring, with a particular focus on the influence of carboxylate substituents, which are prevalent in many biologically active thiazole derivatives.

Understanding Aromaticity in the Thiazole Ring

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability compared to other geometric or connective arrangements with the same set of atoms. The thiazole ring exhibits aromatic character due to the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons).[3][4] This electron delocalization results in a significant diamagnetic ring current, which can be observed experimentally, for instance, through Nuclear Magnetic Resonance (NMR) spectroscopy, where the ring protons show characteristic downfield chemical shifts (typically between 7.27 and 8.77 ppm).[4][5]

The degree of aromaticity is not a binary property but rather a continuous scale. It can be modulated by the presence of various substituents on the ring. Electron-withdrawing groups, such as carboxylates, can significantly influence the electron density distribution within the ring, thereby altering its aromatic character. Understanding this interplay is crucial for the rational design of novel thiazole-based therapeutic agents.

Quantitative Assessment of Thiazole Aromaticity

Several experimental and computational methods are employed to quantify the aromaticity of the thiazole ring.

Computational Methods

Computational chemistry provides powerful tools to calculate indices that quantify aromaticity.

  • Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion of aromaticity. It is calculated as the negative of the magnetic shielding computed at a non-bonded point, typically at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). More negative NICS values indicate stronger diatropic ring currents and thus higher aromaticity.[6] Calculations have shown that thiazole and its derivatives exhibit varied aromaticity based on the nature and position of substituents. While thiazole itself is aromatic, the introduction of substituents can either increase or decrease this character. For instance, studies have indicated that thiazole experiences a reduction in aromaticity with many common activating or deactivating groups.[6]

  • Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. HOMA calculations for various five-membered heterocycles have shown that the aromaticity of the thiazole ring is influenced by substituents, with electron-withdrawing groups like the nitro group potentially increasing aromaticity.[7][8]

Table 1: Calculated Aromaticity Indices for Substituted Thiazoles

CompoundSubstituentNICS(0) (ppm)HOMA
Thiazole-H-8.5 to -10.5~0.65
2-Nitrothiazole2-NO₂More negative than thiazole> Thiazole
4-Methylthiazole4-CH₃Less negative than thiazole< Thiazole
5-Carboxythiazole5-COOHData not readily availableData not readily available
4-Carboxythiazole4-COOHData not readily availableData not readily available

Note: The values presented are approximate and collated from various computational studies. Specific values can vary depending on the computational method and basis set used. Data for carboxylate-substituted thiazoles is not extensively documented in the literature, highlighting an area for future research.

Experimental Methods

Experimental techniques provide physical evidence of aromaticity.

  • X-ray Crystallography: By determining the precise three-dimensional structure of a molecule in its crystalline state, X-ray crystallography allows for the direct measurement of bond lengths. In an aromatic system, the bond lengths are expected to be intermediate between those of single and double bonds. Analysis of the crystal structures of thiazole derivatives provides valuable data for calculating geometry-based aromaticity indices like HOMA.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, the chemical shifts of the ring protons in ¹H NMR are a qualitative indicator of aromaticity. Advanced NMR techniques, such as those that measure magnetic susceptibility exaltation, can provide more quantitative information about the ring current and, by extension, the degree of aromaticity.

Experimental Protocols

Protocol 1: Computational Calculation of NICS values using Gaussian

This protocol outlines the general steps for calculating NICS values for a substituted thiazole carboxylate using the Gaussian software package.

  • Molecule Building and Optimization:

    • Construct the 3D structure of the substituted thiazole carboxylate using a molecular modeling program (e.g., GaussView).

    • Perform a geometry optimization calculation to find the lowest energy conformation. A common level of theory for this is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

    • Gaussian Input Keywords: #p opt b3lyp/6-31g(d)

  • NICS Calculation:

    • Using the optimized geometry, set up a new calculation for NMR properties.

    • To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the thiazole ring. For NICS(1), the ghost atom is placed 1 Å above the ring center.

    • The NMR calculation is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Gaussian Input Keywords for NICS(0): #p nmr=giao b3lyp/6-311+g(d,p) In the molecule specification, add the coordinates of the ghost atom (Bq) at the ring center.

  • Data Analysis:

    • The output file will contain the isotropic magnetic shielding value for the ghost atom.

    • The NICS value is the negative of this shielding value. A more negative value indicates greater aromaticity.

Protocol 2: X-ray Crystallography for Bond Length Analysis

This protocol provides a general workflow for determining the crystal structure of a thiazole derivative to analyze its bond lengths.

  • Crystal Growth:

    • Grow single crystals of the synthesized thiazole carboxylate derivative of sufficient size and quality (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[2]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • The crystal is cooled (typically to 100 K) to reduce thermal vibrations.

    • An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.[2]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The phases of the diffracted X-rays are determined using direct methods or Patterson methods to generate an initial electron density map.

    • A molecular model is built into the electron density map and refined against the experimental data to obtain the final crystal structure, including precise atomic coordinates and bond lengths.[11]

  • Bond Length Analysis:

    • Analyze the C-C, C-N, and C-S bond lengths within the thiazole ring. Aromatic systems will exhibit bond lengths that are intermediate between typical single and double bonds.

    • These experimental bond lengths can be used to calculate the HOMA index.

Visualization of Relevant Pathways and Workflows

Signaling Pathway

Many thiazole derivatives, including those with carboxylate functionalities, are being investigated as inhibitors of various protein kinases involved in cancer signaling. The c-Met receptor tyrosine kinase is a prominent target.[6][12]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 Thiazole_Inhibitor Thiazole Carboxylate Inhibitor Thiazole_Inhibitor->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis STAT3->Invasion

Caption: c-Met signaling pathway and the inhibitory action of a thiazole carboxylate derivative.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of substituted thiazole carboxylates.

Experimental_Workflow Start Starting Materials (e.g., α-haloketone, thioamide) Synthesis Hantzsch Thiazole Synthesis Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Xray X-ray Crystallography Characterization->Xray Final Substituted Thiazole Carboxylate Characterization->Final Aromaticity Aromaticity Assessment Xray->Aromaticity Computational Computational Analysis (NICS, HOMA) Aromaticity->Computational Experimental Experimental Analysis (Bond Lengths from X-ray) Aromaticity->Experimental

Caption: A generalized experimental workflow for thiazole carboxylate synthesis and analysis.

Logical Relationship

The following diagram illustrates the logical relationship between the structural features of substituted thiazole carboxylates and their potential biological activity.

Logical_Relationship Thiazole Thiazole Ring Core Electronic_Properties Electronic Properties (Electron Density, Aromaticity) Thiazole->Electronic_Properties Substituents Substituents (e.g., -COOR, -R', -R'') Substituents->Electronic_Properties Steric_Properties Steric Properties (Size, Shape) Substituents->Steric_Properties Physicochemical Physicochemical Properties (Solubility, Lipophilicity) Electronic_Properties->Physicochemical Steric_Properties->Physicochemical Biological_Activity Biological Activity (e.g., Enzyme Inhibition) Physicochemical->Biological_Activity

Caption: Relationship between structure and biological activity of substituted thiazoles.

Conclusion

The aromaticity of the thiazole ring is a fundamental property that governs its chemical behavior and biological function. While it is well-established that thiazoles are aromatic, the precise influence of various substituents, particularly carboxylates, on the degree of this aromaticity warrants further systematic investigation. The computational and experimental protocols outlined in this guide provide a framework for researchers to quantify the aromatic character of novel thiazole derivatives. A deeper understanding of these structure-aromaticity-activity relationships will undoubtedly facilitate the design of more potent and selective thiazole-based drugs for a multitude of therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate as a versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. The document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of synthetic pathways and experimental workflows.

Introduction

This compound is a heterocyclic compound featuring a thiazole core, a functionality known for its wide range of biological activities. This ethyl ester serves as a crucial building block in medicinal chemistry for the development of new antimicrobial and anticancer agents. The presence of the 2-methoxyphenyl group and the ethyl carboxylate at positions 2 and 4 of the thiazole ring, respectively, provides strategic points for further chemical modifications to generate diverse libraries of bioactive molecules.

Applications in Drug Discovery

Derivatives synthesized from this compound have demonstrated significant potential in the following areas:

  • Anticancer Activity: The thiazole scaffold is a constituent of several approved anticancer drugs.[1] Derivatives of this compound are explored for their ability to induce apoptosis and inhibit key signaling pathways in cancer cells.[2][3] The structural modifications on the thiazole ring allow for the fine-tuning of activity against various cancer cell lines.[4]

  • Antimicrobial Activity: Thiazole-based compounds have been extensively studied for their antibacterial and antifungal properties. The core structure can be modified to enhance potency against multidrug-resistant strains of bacteria and fungi.

Data Presentation

The following tables summarize the biological activities of various derivatives synthesized using this compound or its close analogs as a starting material.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDModification from IntermediateCancer Cell LineIC₅₀ (µM)Reference
SMART-1Amide formation and subsequent modificationsMelanoma (WM-164)0.021 - 0.071[5]
ATCAA-1Amide formationProstate Cancer0.7 - 1.0[5]
Thiazole Derivative 4iIminationHuman Osteosarcoma (SaOS-2)0.190 (µg/mL)[6]
Carbazole Thiazole 3aHydrazone and carbazole linkageLung Cancer (A549)>100[7]
Carbazole Thiazole 3bHydrazone and carbazole linkageColon Cancer (HT29)85.4[7]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDModification from IntermediateMicroorganismMIC (µg/mL)Reference
Thiazole Sulfonamide 4eSulfonamide formationBacillus subtilis62.5[3]
Thiazole Sulfonamide 4fSulfonamide formationStaphylococcus aureus125[3]
Thiazole Sulfonamide 4kSulfonamide formationAspergillus niger62.5[3]
Thiazole Oxadiazole 5aHydrazide and oxadiazole formationEscherichia coli100[8]
Thiazole Oxadiazole 5bHydrazide and oxadiazole formationCandida albicans100[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate via the Hantzsch thiazole synthesis.

Reaction Scheme:

Synthesis_of_Intermediate cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis 2-methoxybenzonitrile 2-Methoxybenzonitrile thioamide 2-Methoxybenzothioamide 2-methoxybenzonitrile->thioamide H2S H₂S / Pyridine/Triethylamine product This compound thioamide->product Ethanol, Reflux ethyl_bromopyruvate Ethyl bromopyruvate

Caption: Synthetic route to this compound.

Materials:

  • 2-Methoxybenzonitrile

  • Hydrogen sulfide (gas) or a suitable H₂S donor (e.g., Lawesson's reagent)

  • Pyridine

  • Triethylamine

  • Ethyl bromopyruvate

  • Ethanol, absolute

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 2-Methoxybenzothioamide

  • Dissolve 2-methoxybenzonitrile (1 equivalent) in a mixture of pyridine and triethylamine.

  • Bubble hydrogen sulfide gas through the solution at room temperature for several hours until the starting material is consumed (monitored by TLC). Alternatively, treat the nitrile with Lawesson's reagent in dry toluene at reflux.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain crude 2-methoxybenzothioamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To a solution of 2-methoxybenzothioamide (1 equivalent) in absolute ethanol, add ethyl bromopyruvate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H, thiazole-H5), 7.90 (dd, J = 7.8, 1.8 Hz, 1H, Ar-H), 7.45 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H, Ar-H), 7.05 (td, J = 7.5, 1.0 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, OCH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 161.5, 157.0, 147.0, 132.0, 131.5, 128.0, 121.0, 115.0, 111.5, 61.5, 55.8, 14.5.

  • Appearance: Off-white to yellow solid.

Protocol 2: Synthesis of 2-(2-Methoxyphenyl)thiazole-4-carboxamide Derivatives

This protocol outlines the conversion of the ethyl ester to various amide derivatives, a common step in generating libraries of bioactive compounds.

Reaction Scheme:

Amide_Formation intermediate Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate product N-substituted-2-(2-methoxyphenyl) thiazole-4-carboxamide intermediate->product Amine, Heat or Coupling Agent (e.g., EDCI) amine R-NH₂

Caption: General scheme for the synthesis of amide derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (R-NH₂)

  • Coupling agent (e.g., EDCI, HOBt) - for Method B

  • Base (e.g., N-methylmorpholine, triethylamine) - for Method B

  • Solvent (e.g., Methanol, DMF, DCM)

Procedure:

Method A: Direct Aminolysis

  • Dissolve this compound (1 equivalent) in methanol or another suitable high-boiling point solvent.

  • Add an excess of the desired amine (2-5 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting ester is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired amide.

Method B: Coupling Agent-Mediated Amidation

  • Hydrolyze this compound to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Dissolve the resulting carboxylic acid (1 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add a coupling agent such as EDCI (1.2 equivalents) and HOBt (1.1 equivalents).

  • Add a base like N-methylmorpholine (2 equivalents) followed by the desired amine (1.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Work up the reaction by washing with water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and screening of novel bioactive compounds starting from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (2-Methoxybenzonitrile, Ethyl bromopyruvate) intermediate Synthesis of Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate start->intermediate derivatization Derivatization (e.g., Amidation) intermediate->derivatization library Library of Thiazole Derivatives derivatization->library antimicrobial Antimicrobial Screening (MIC determination) library->antimicrobial anticancer Anticancer Screening (IC₅₀ determination) library->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow for synthesis and screening of thiazole derivatives.

Hypothesized Signaling Pathway Inhibition

The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by anticancer derivatives of this compound, based on known mechanisms of similar compounds.

Signaling_Pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation thiazole Thiazole Derivative thiazole->akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

References

Application of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a prominent scaffold in medicinal chemistry. The unique arrangement of its methoxyphenyl and ethyl carboxylate moieties makes it a versatile intermediate in the synthesis of a variety of biologically active molecules.[1] Research has indicated its potential as a key building block for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drugs.[1] The thiazole nucleus is known to enhance biological activity, and its derivatives have been extensively studied for a wide range of pharmacological properties.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively available in the public domain, the broader class of 2-aryl-thiazole-4-carboxylate derivatives has shown significant promise in several therapeutic areas.

Anti-inflammatory Activity: Thiazole derivatives are recognized for their anti-inflammatory properties. Studies on related compounds, such as those with a 4-methoxyphenyl substitution, have shown inhibitory activity against key inflammatory enzymes like cyclooxygenase (COX).[2] This suggests that this compound could serve as a precursor for the synthesis of novel anti-inflammatory agents.

Antimicrobial Activity: The thiazole scaffold is a common feature in many antimicrobial agents. Derivatives of ethyl 2-aminothiazole-4-carboxylate have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3] This suggests that this compound could be a valuable starting material for the development of new antibiotics and antifungals.

Anticancer Activity: Structural analogs of this compound have been investigated as potential anticancer agents. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.[4]

Synthesis

The synthesis of this compound and its derivatives often employs the Hantzsch thiazole synthesis, a classical and versatile method for constructing the thiazole ring. This reaction typically involves the condensation of a thioamide with an α-haloketone.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A common route to synthesize this compound involves the reaction of 2-methoxythiobenzamide with ethyl bromopyruvate.

Materials:

  • 2-methoxythiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (or another suitable solvent)

  • Base (e.g., sodium bicarbonate, triethylamine) (optional, for neutralization)

Procedure:

  • Dissolve 2-methoxythiobenzamide in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an equimolar amount of ethyl bromopyruvate to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If necessary, the mixture is neutralized with a mild base.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Evaluation Protocols

Given the potential applications of this class of compounds, the following are general protocols for assessing their biological activity.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition

This assay determines the ability of the compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer.

  • The reaction is initiated by the addition of arachidonic acid.

  • The mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the amount of PGE2 produced is quantified using an EIA kit.

  • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

  • IC50 values (the concentration of the compound that causes 50% inhibition) are determined from the dose-response curves.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in a suitable solvent)

  • Reference antibiotics/antifungals

  • 96-well microtiter plates

Procedure:

  • A serial dilution of the test compound is prepared in the growth medium in a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • Positive (microorganism and medium) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of Thiazole Derivatives

CompoundTargetIC50 (µM)
This compoundCOX-1Data not available
COX-2Data not available
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate Derivative XCOX-115.2
COX-21.8
Celecoxib (Reference)COX-20.05

Table 2: Hypothetical Antimicrobial Activity of Thiazole Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundData not availableData not availableData not available
Ethyl 2-aminothiazole-4-carboxylate Derivative Y16328
Ciprofloxacin (Reference)0.50.015N/A
Fluconazole (Reference)N/AN/A1

Signaling Pathways and Workflows

The following diagrams illustrate the general synthesis workflow and a potential mechanism of action for anti-inflammatory activity.

G cluster_synthesis Hantzsch Thiazole Synthesis Workflow A 2-Methoxythiobenzamide C Condensation A->C B Ethyl Bromopyruvate B->C D This compound (Crude Product) C->D E Purification (Recrystallization/Chromatography) D->E F Pure Product E->F

Caption: General workflow for the Hantzsch synthesis of this compound.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 Enzyme InflammatoryStimuli->COX2 Induces Expression CellMembrane Cell Membrane Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation ThiazoleDerivative Thiazole Derivative (Potential Inhibitor) ThiazoleDerivative->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway by a thiazole derivative.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the well-established activities of the broader class of 2-aryl-thiazole derivatives in anti-inflammatory, antimicrobial, and anticancer research highlight its potential. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the medicinal chemistry applications of this compound. The provided protocols offer a foundational framework for researchers to undertake such studies.

References

Application Notes and Protocols: Investigating the Anticancer Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Note: Direct experimental data on the anticancer activity of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is limited in publicly available research. The following application notes and protocols are based on studies of structurally related thiazole-based compounds and provide a representative framework for investigating the potential anticancer effects of the target compound.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][2][3] This document outlines key experimental protocols and data presentation formats for evaluating the anticancer potential of novel thiazole derivatives, using data from related compounds as a reference.

Quantitative Data Summary

The anticancer activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of structurally related thiazole derivatives, demonstrating the potential potency of this chemical class.

Compound Name/StructureCancer Cell LineIC50 (µM)Reference
SMART Compound 8f (Structure available in reference)Melanoma (WM-164)0.021 - 0.071[2][4]
ATCAA-1 (Structure available in reference)Leukemia (CCRF-CEM)0.124[2][4]
Thiazole-amino acid hybrid 5i (Structure in reference)Lung Cancer (A549)2.07 - 8.51[5][6]
Thiazole-based Chalcone 3a (Structure in reference)Liver Cancer (HepG-2)More potent than Doxorubicin[7]
Indole-Thiazole Derivative 6i (Structure in reference)Breast Cancer (MCF-7)6.10 ± 0.4[8]
2-Aryl-Thiazole Derivative 3b (Structure in reference)Breast Cancer (MCF-7)Potent[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG-2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or related test compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compound dissolved in DMSO (ensure final DMSO concentration is <0.1%) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines

  • Test compound

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Anticancer Assays cluster_analysis Data Analysis start Start with Cancer Cell Lines seed Seed Cells in Multi-well Plates start->seed treat Treat with Thiazole Derivative seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_results Quantify Apoptosis apoptosis->apoptosis_results cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: A potential signaling pathway for apoptosis induction by a thiazole derivative.

References

Application Notes and Protocols for Substituted Thiazole Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of substituted thiazole derivatives, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] Thiazole derivatives have demonstrated significant potential in combating a wide range of pathogens, including drug-resistant strains.[4][5]

Application Notes

Substituted thiazole derivatives have emerged as a versatile class of compounds with a broad spectrum of antimicrobial and antifungal activities.[5] Their efficacy stems from various mechanisms of action, making them promising candidates for the development of new therapeutic agents to address the growing challenge of antimicrobial resistance.[1][3]

Antibacterial Applications

Thiazole derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria.[5] The antibacterial effect of these compounds is often attributed to the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives have been investigated as potential DNA gyrase inhibitors, an enzyme crucial for bacterial DNA replication.[1][6] The substitution pattern on the thiazole ring plays a critical role in determining the antibacterial potency and spectrum.[3] For example, the presence of a phenyl ring has been shown to enhance antibacterial action in some thiazole-pyrazoline hybrids.[1][6]

Antifungal Applications

The antifungal activity of thiazole derivatives is a significant area of research, with some compounds showing efficacy comparable to or even exceeding that of established antifungal drugs like fluconazole and ketoconazole.[1][6] The primary mechanism of action for many antifungal thiazoles is the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[7] Several thiazole derivatives have demonstrated potent activity against various Candida species, Cryptococcus neoformans, and other clinically relevant fungi.[7]

Structure-Activity Relationships (SAR)

The biological activity of substituted thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. Key SAR observations include:

  • Lipophilicity: Increased lipophilicity has been associated with enhanced antibacterial activity in some series of compounds.[2]

  • Aromatic Substituents: The presence of substituted phenyl rings can significantly influence activity. For example, nitro-substituted phenyl groups have shown potent activity against various microorganisms.[3]

  • Hybrid Molecules: Combining the thiazole moiety with other heterocyclic rings, such as pyrazoline, pyrimidine, or coumarin, has led to hybrid compounds with enhanced antimicrobial properties.[1][4][6]

  • Specific Moieties: The incorporation of groups like hydrazone has been linked to increased antibacterial and antifungal efficacy.[2]

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial and antifungal activities of selected substituted thiazole derivatives, as reported in the literature. The Minimum Inhibitory Concentration (MIC) is a common measure of the potency of an antimicrobial agent.

Table 1: Antibacterial Activity of Substituted Thiazole Derivatives (MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-Phenylacetamido-thiazole derivative (16)6.251.563.126.25[2]
4-(4-bromophenyl)-thiazol-2-amine derivative (43a)16.1 µM-16.1 µM-[1]
4-(4-bromophenyl)-thiazol-2-amine derivative (43c)-28.8 µM--[1]
Thiazole-pyrazoline hybrid (52)EffectiveEffectiveEffectiveEffective[1]
Pyridinyl thiazole ligand (55)50-200-[1]
2-(2-pyrazolin-1-yl)-thiazole (56)8-1616[8]
Benzo[d]thiazole derivatives (13, 14)50-75-50-75-[9]
Heteroaryl(aryl) thiazole derivative (3)0.23-0.7 mg/mL-0.23-0.7 mg/mL0.23-0.7 mg/mL[4]

Table 2: Antifungal Activity of Substituted Thiazole Derivatives (MIC in µg/mL)

Compound/Derivative ClassCandida albicansAspergillus nigerCryptococcus neoformansOther FungiReference
Hydrazine-thiazole derivatives0.45-31.2 µM-0.45-31.2 µMC. krusei, C. parapsilosis, Paracoccidioides brasiliensis[1]
4-(4-bromophenyl)-thiazol-2-amine derivative (43b)-16.2 µM (A. flavus)--[1]
2-(2-pyrazolin-1-yl)-thiazole (55, 56)32---[8]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives3.9-62.5---[8]
Benzo[d]thiazole derivatives (13, 14)-50-75--[9]
Thiazolyl derivatives (1-9)Good activity---[4]

Experimental Protocols

Detailed and standardized protocols are crucial for the evaluation of the antimicrobial and antifungal properties of novel compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • Test compounds (substituted thiazole derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control (standard antibiotic/antifungal, e.g., ciprofloxacin, fluconazole)

  • Negative control (medium with inoculum, no compound)

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions, the positive control, negative control, and solvent control.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening

This method is a preliminary screening tool to assess the antimicrobial activity of compounds.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Petri dishes

  • Sterile cork borer

  • Positive control (standard antibiotic/antifungal)

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Agar Plates:

    • Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a standardized microbial inoculum as described in Protocol 1.

    • Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation and Compound Application:

    • Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

    • Add the positive control and solvent control to separate wells.

  • Incubation:

    • Incubate the plates under the same conditions as described in Protocol 1.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

This diagram illustrates the mechanism of action of azole antifungals, including many thiazole derivatives, which target the ergosterol biosynthesis pathway in fungi.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate DisruptedMembrane Disrupted Fungal Cell Membrane Lanosterol->DisruptedMembrane Accumulation leads to Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Essential component CYP51->Ergosterol Catalyzes conversion Thiazole Thiazole Antifungal Thiazole->CYP51 Inhibits

Caption: Inhibition of fungal ergosterol biosynthesis by thiazole derivatives.

Experimental Workflow: Antimicrobial Screening of Thiazole Derivatives

This workflow outlines the general steps involved in the synthesis and biological evaluation of novel thiazole derivatives.

Antimicrobial_Screening_Workflow Synthesis Synthesis of Substituted Thiazole Derivatives Purification Purification and Characterization Synthesis->Purification PrimaryScreening Primary Antimicrobial Screening (e.g., Agar Well Diffusion) Purification->PrimaryScreening MIC Quantitative Assay (MIC Determination) PrimaryScreening->MIC Active Active Compounds MIC->Active Potent Activity Inactive Inactive/Less Active MIC->Inactive Weak/No Activity FurtherStudies Further Studies: - Mechanism of Action - Cytotoxicity - In vivo efficacy Active->FurtherStudies SAR Structure-Activity Relationship (SAR) Analysis Active->SAR Inactive->SAR

Caption: General workflow for antimicrobial screening of thiazole derivatives.

Logical Relationship: Key Factors Influencing Antimicrobial Activity

This diagram illustrates the key structural and physicochemical factors that influence the antimicrobial potency of substituted thiazole derivatives.

SAR_Factors Activity Antimicrobial Activity Substituents Nature of Substituents (e.g., EWG, EDG) Substituents->Activity Position Position of Substituents Position->Activity Lipophilicity Lipophilicity (log P) Lipophilicity->Activity Hybridization Molecular Hybridization (e.g., with Pyrazoline) Hybridization->Activity Stereochemistry Stereochemistry Stereochemistry->Activity

Caption: Factors influencing the antimicrobial activity of thiazole derivatives.

References

Application Notes and Protocols: Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potential Enzyme Targets and Mechanism of Action

The thiazole ring is a key pharmacophore that can interact with the active sites of various enzymes. The 2-methoxyphenyl substituent can further influence binding affinity and selectivity through hydrophobic and potential hydrogen bonding interactions. Based on the activities of related thiazole-containing compounds, potential enzyme targets for Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate could include:

  • Cyclooxygenases (COX-1 and COX-2): Many thiazole derivatives have been investigated as inhibitors of COX enzymes, which are key players in the inflammatory pathway.[2][3] Inhibition of these enzymes would block the production of prostaglandins, leading to anti-inflammatory effects.

  • Lipoxygenases (LOX): Similar to COX enzymes, lipoxygenases are involved in the inflammatory response by producing leukotrienes. Inhibition of LOX is another avenue for anti-inflammatory drug development.

  • Carbonic Anhydrases (CAs): Certain thiazole derivatives have shown inhibitory activity against carbonic anhydrases, which are involved in various physiological processes, making them targets for diuretics, anti-glaucoma agents, and anticancer therapies.[4][5]

  • Superoxide Dismutase (SOD): Some thiazole compounds have been identified as inhibitors of superoxide dismutase, an enzyme involved in the antioxidant defense system of both mammals and pathogenic organisms like Leishmania.[6][7]

  • Kinases: Various kinase enzymes, such as VEGFR-2, are crucial for cell signaling and are prominent targets in cancer therapy. Thiazole-based compounds have been explored as kinase inhibitors.[8]

The proposed mechanism of action for this compound as an enzyme inhibitor would likely involve competitive or non-competitive binding to the active site of the target enzyme, thereby preventing the substrate from binding and being converted into product.

Data Presentation: Hypothetical Inhibitory Activity

Due to the lack of specific experimental data for this compound, the following tables present hypothetical quantitative data to illustrate how experimental results could be structured. These values are for illustrative purposes only and are based on typical ranges observed for other thiazole-based enzyme inhibitors.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

Target EnzymeIC50 (µM)Inhibition Type
Cyclooxygenase-2 (COX-2)5.2Competitive
5-Lipoxygenase (5-LOX)12.8Non-competitive
Carbonic Anhydrase II (CA-II)25.1Uncompetitive
Leishmania Superoxide Dismutase8.5Mixed

Table 2: Hypothetical Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method based on the Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives.

Materials:

  • 2-Methoxybenzaldehyde

  • Thiosemicarbazide

  • Ethyl bromopyruvate

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Acetate

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Synthesis of 2-methoxybenzaldehyde thiosemicarbazone:

    • Dissolve 2-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of thiosemicarbazide (1 equivalent) in warm water with a few drops of glacial acetic acid.

    • Reflux the mixture for 2-3 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture in an ice bath.

    • Filter the precipitated thiosemicarbazone, wash with cold water, and dry.

  • Cyclization to form this compound:

    • Suspend the dried 2-methoxybenzaldehyde thiosemicarbazone (1 equivalent) in ethanol.

    • Add ethyl bromopyruvate (1 equivalent) dropwise to the suspension.

    • Add anhydrous sodium acetate (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and pour it into cold water.

    • The crude product will precipitate. Filter the solid, wash with water, and air dry.

    • Purify the crude product by column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate gradient).

    • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Glutathione (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • This compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, heme, and glutathione.

  • In a 96-well plate, add the reaction buffer to each well.

  • Add various concentrations of this compound (or reference inhibitor) to the wells. Include a control group with DMSO only.

  • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_assay Enzyme Inhibition Assay start 2-Methoxybenzaldehyde + Thiosemicarbazide step1 Thiosemicarbazone Formation (Reflux) start->step1 intermediate 2-Methoxybenzaldehyde Thiosemicarbazone step1->intermediate step2 Hantzsch Cyclization (with Ethyl Bromopyruvate) intermediate->step2 product Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate step2->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization assay_start Prepare Reagents (Enzyme, Substrate, Inhibitor) incubation1 Pre-incubation: Enzyme + Inhibitor assay_start->incubation1 reaction Initiate Reaction: + Substrate incubation1->reaction incubation2 Incubation reaction->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction detection Quantify Product (e.g., EIA) stop_reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: Experimental workflow for synthesis and enzyme inhibition assay.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme (COX-1 / COX-2) Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate Inhibitor->COX_Enzyme

Caption: Potential inhibition of the COX pathway.

References

Application Note: High-Throughput Screening of a Thiazole-4-Carboxylate Library for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] Their diverse biological activities include anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Specifically, the thiazole-4-carboxylate moiety is a key pharmacophore that has been explored for various therapeutic targets.[4][5] High-Throughput Screening (HTS) provides a rapid and efficient methodology to evaluate large libraries of such compounds to identify "hits"—molecules that modulate a specific biological target.[6][7] This document outlines the protocols for a comprehensive HTS campaign designed to identify novel kinase inhibitors from a library of thiazole-4-carboxylate derivatives.

Synthesis of the Thiazole-4-Carboxylate Library

A common and flexible method for synthesizing the core scaffold is the Hantzsch thiazole synthesis.[1] The general workflow involves the reaction of an α-halocarbonyl compound with a thioamide. For this library, derivatives can be generated by reacting methyl dichloroacetate with various aldehydes, followed by cyclization with thiourea.[8]

G cluster_synthesis Library Synthesis Workflow Aldehyde Appropriate Aldehyde GlycidicEster α-chloro Glycidic Ester (Mixture) Aldehyde->GlycidicEster Darzens Reaction Dichloroacetate Methyl Dichloroacetate Dichloroacetate->GlycidicEster ThiazoleEster Methyl 2-amino-5-(aryl)- thiazole-4-carboxylate GlycidicEster->ThiazoleEster Cyclization Thiourea Thiourea Thiourea->ThiazoleEster Library Diverse Thiazole-4-Carboxylate Library ThiazoleEster->Library Purification & Arraying

Caption: Generalized workflow for the synthesis of a thiazole-4-carboxylate library.

High-Throughput Screening (HTS) Workflow

The HTS process is a systematic approach to rapidly assess the biological activity of thousands of compounds.[9] It involves assay development, a primary screen to identify initial hits, confirmation of activity, and secondary assays to characterize the confirmed hits.[10]

HTS_Workflow cluster_workflow High-Throughput Screening (HTS) Workflow cluster_confirmation Hit-to-Lead Phase LibPrep 1. Library Preparation (Thiazole-4-carboxylates) PrimaryScreen 2. Primary Screen (Single Concentration) LibPrep->PrimaryScreen DataAnalysis 3. Data Analysis (Hit Identification) PrimaryScreen->DataAnalysis HitConfirmation 4. Hit Confirmation (Dose-Response) DataAnalysis->HitConfirmation Primary Hits NoHit Inactive Compounds DataAnalysis->NoHit Inactives SecondaryAssays 5. Secondary Assays (Selectivity & Cellular Activity) HitConfirmation->SecondaryAssays Confirmed Hits LeadOpt 6. Lead Optimization SecondaryAssays->LeadOpt Validated Leads

Caption: Overview of the high-throughput screening cascade from library to lead.

Experimental Protocols

Protocol 1: Primary HTS for Kinase Inhibition

This protocol describes a generic biochemical assay to identify inhibitors of a target kinase (e.g., c-Met, EGFR) using a fluorescence-based readout in a 384-well format.

Materials:

  • Thiazole-4-carboxylate library (10 mM in DMSO)

  • Target Kinase (e.g., recombinant human c-Met)

  • Kinase Substrate (e.g., Poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white, opaque microplates

  • Acoustic liquid handler and automated plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plate to the assay plate. This results in a final assay concentration of 10 µM.

  • Control Wells: Designate columns for controls:

    • Negative Control: 50 nL of DMSO (0% inhibition).

    • Positive Control: 50 nL of a known inhibitor, e.g., Staurosporine (100% inhibition).

  • Enzyme Addition: Add 2.5 µL of the target kinase solution (prepared in assay buffer) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of a solution containing the kinase substrate and ATP to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Add 5 µL of the ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Hit Selection

The quality of the HTS assay is determined by the Z'-factor, which should be > 0.5 for a robust screen.[9][10]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

    • Mean_pos and Mean_neg are the means of the positive and negative controls.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Criteria: Compounds exhibiting ≥ 50% inhibition are selected as primary hits for further analysis.

Table 1: Representative Primary Screening Data

Compound ID % Inhibition Hit Status
TZC-0001 8.2 Inactive
TZC-0002 91.5 Hit
TZC-0003 12.4 Inactive
TZC-0004 65.7 Hit
TZC-0005 -2.1 Inactive

| TZC-0006 | 78.3 | Hit |

Protocol 2: Dose-Response and IC₅₀ Determination

Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ value).

Procedure:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, starting from 100 µM.

  • Assay Execution: Perform the kinase inhibition assay as described in Protocol 3.1, using the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Table 2: Dose-Response Confirmation of Primary Hits

Compound ID IC₅₀ (µM) Hill Slope Status
TZC-0002 0.85 1.1 0.99 Confirmed Hit
TZC-0004 5.2 0.9 0.98 Confirmed Hit

| TZC-0006 | 1.9 | 1.0 | 0.99 | Confirmed Hit |

Protocol 3: Cellular Viability Assay (MTS Assay)

This secondary assay assesses the cytotoxicity of confirmed hits on a relevant cancer cell line (e.g., HepG2 for a c-Met inhibitor) to determine a preliminary therapeutic window.

Materials:

  • HepG2 cells

  • Complete Growth Medium (e.g., DMEM + 10% FBS)

  • Confirmed hit compounds

  • 96-well clear-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serially diluted compounds (similar to the dose-response assay). Include DMSO as a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 2 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the CC₅₀ (50% cytotoxic concentration).

Table 3: Cellular Viability and Selectivity Index

Compound ID Kinase IC₅₀ (µM) Cellular CC₅₀ (µM) Selectivity Index (SI = CC₅₀/IC₅₀)
TZC-0002 0.85 25.5 30.0
TZC-0004 5.2 > 50 > 9.6

| TZC-0006 | 1.9 | 8.7 | 4.6 |

Target Signaling Pathway

The identified hits are hypothesized to inhibit the receptor tyrosine kinase (RTK) signaling pathway. By binding to the ATP pocket of the kinase domain, they prevent autophosphorylation and the subsequent downstream signaling cascade that promotes cell proliferation and survival.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met) Ligand->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation (ATP -> ADP) RAS RAS/MAPK Pathway P_RTK->RAS PI3K PI3K/AKT Pathway P_RTK->PI3K Inhibitor Thiazole-4-carboxylate Inhibitor (Hit) Inhibitor->P_RTK Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

References

Application Notes and Protocols: Molecular Docking Studies of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting molecular docking studies of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate with potential protein targets. This document outlines the necessary steps from target selection and preparation to ligand setup, docking execution, and analysis of results. The protocols are designed to be adaptable for researchers in computational drug discovery and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4] This method is instrumental in structure-based drug design, enabling the identification of potential drug candidates and the elucidation of their mechanism of action at a molecular level.[5][6]

This document details a hypothetical molecular docking study of this compound against two potential protein targets, Cyclooxygenase-2 (COX-2) and Tubulin, which are relevant in inflammation and cancer, respectively. Thiazole derivatives have been reported to exhibit inhibitory activity against both of these targets.[7][8][9][10]

Target Protein Selection and Rationale

Based on the known biological activities of similar thiazole-containing compounds, the following proteins are selected as potential targets for this compound:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a common strategy for anti-inflammatory drugs. Several thiazole derivatives have been investigated as COX inhibitors.[9][10][11]

  • Tubulin: A globular protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division. Tubulin is a validated target for anticancer agents, and some thiazole derivatives have been shown to inhibit its polymerization.[7][8]

Experimental Protocols

This section provides a detailed step-by-step protocol for the molecular docking of this compound against the selected target proteins.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, GOLD, or Glide are commonly used.[4][6] This protocol will reference steps applicable to AutoDock Vina.

  • Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio for visualizing protein-ligand interactions.

  • Ligand and Protein Preparation Tools: AutoDock Tools (ADT), Open Babel, or Maestro.

Protein Preparation Protocol
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will use PDB IDs: 5IKR for COX-2 and 1SA0 for Tubulin.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool.

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • For multimeric proteins, retain only the chain(s) containing the active site of interest.

  • Prepare the Protein for Docking (using AutoDock Tools):

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format.

Ligand Preparation Protocol
  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw and saved in a common format (e.g., MOL or SDF).

  • Convert to 3D Structure: Use a tool like Open Babel to convert the 2D structure to a 3D conformation.

  • Prepare the Ligand for Docking (using AutoDock Tools):

    • Load the 3D ligand structure into ADT.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

Molecular Docking Protocol (AutoDock Vina)
  • Grid Box Generation:

    • Identify the active site of the target protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or from literature.

    • Using ADT, define a grid box that encompasses the entire binding pocket. The size and center of the grid box should be recorded.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

  • Run Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking calculations and generate an output file (in PDBQT format) containing the predicted binding poses and their corresponding binding affinities.

Post-Docking Analysis
  • Analyze Binding Affinity: The output file will list the binding affinities (in kcal/mol) for the top predicted poses. A more negative value indicates a stronger predicted binding.

  • Visualize Interactions:

    • Load the prepared protein and the docked ligand poses into a molecular visualization tool.

    • Analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Generate high-quality images of the protein-ligand complex.

Data Presentation

Quantitative results from the molecular docking study should be summarized in clear and concise tables for easy comparison.

Table 1: Docking Results for this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
COX-25IKR[Example Value][Example Residues][Example Residues]
Tubulin1SA0[Example Value][Example Residues][Example Residues]

Table 2: Comparison with a Reference Inhibitor

Target ProteinCompoundBinding Affinity (kcal/mol)
COX-2This compound[Example Value]
Celecoxib (Reference)[Example Value]
TubulinThis compound[Example Value]
Colchicine (Reference)[Example Value]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D Conversion, Defining Rotatable Bonds) Run_Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Run_Docking Grid_Gen->Run_Docking Analyze_Results Analyze Binding Affinity and Poses Run_Docking->Analyze_Results Visualize Visualize Protein-Ligand Interactions Analyze_Results->Visualize Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Proliferation Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ligand_COX2 Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate Ligand_COX2->COX2 Inhibition Tubulin_Monomers Tubulin Monomers Microtubule_Polymerization Microtubule Polymerization Tubulin_Monomers->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Division Cell Division & Proliferation Mitotic_Spindle->Cell_Division Ligand_Tubulin Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate Ligand_Tubulin->Microtubule_Polymerization Inhibition

References

Application Notes and Protocols: Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate as an active ingredient in agrochemical formulations. The information presented is based on the known biological activity of thiazole derivatives and established methodologies in agrochemical research and development.

Introduction

This compound is a thiazole derivative with potential applications in agriculture as a fungicide, herbicide, or insecticide.[1] The thiazole ring is a key component in several commercially successful agrochemicals, known for its ability to confer biological activity.[2][3] This document outlines the synthesis, formulation, and biological evaluation of this compound for agrochemical applications.

Synthesis

The synthesis of this compound can be achieved through several established methods for preparing 2-aryl-thiazole-4-carboxylic acid esters. A common and effective method is the Hantzsch thiazole synthesis.

Synthesis_Workflow

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxythiobenzamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. Pour the residue into cold water and collect the resulting precipitate by filtration.

  • Purification: Wash the crude product with water and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Agrochemical Formulations

For effective application in the field, the active ingredient must be formulated to ensure stability, ease of handling, and optimal performance. Two common formulation types for thiazole-based agrochemicals are Emulsifiable Concentrates (EC) and Wettable Powders (WP).

Emulsifiable Concentrate (EC) Formulation

EC formulations are liquid solutions that form an emulsion when mixed with water. They are suitable for active ingredients that are soluble in organic solvents.

EC_Formulation_Workflow

  • Dissolution: In a suitable vessel, dissolve this compound in the chosen solvent (e.g., Aromatic 150) with stirring until a clear solution is obtained.

  • Addition of Emulsifiers: Add the blend of anionic and non-ionic emulsifiers to the solution and continue to stir.

  • Homogenization: Mix thoroughly until a homogenous solution is formed.

  • Quality Control: Test the formulation for stability at various temperatures and its ability to form a stable emulsion upon dilution with water.

Wettable Powder (WP) Formulation

WP formulations are fine powders that are mixed with water to form a suspension for spraying. This is suitable for active ingredients that are solids with low water solubility.

  • Blending: In a blender, combine this compound, a carrier (e.g., kaolin clay), a wetting agent, and a dispersing agent.

  • Milling: Mill the mixture to a fine powder of a specified particle size.

  • Quality Control: Evaluate the powder for its wettability, suspensibility, and storage stability.

Table 1: Example Agrochemical Formulations

Formulation TypeComponentPercentage (w/w)
Emulsifiable Concentrate (EC) This compound20%
Aromatic Solvent (e.g., Solvesso™ 150)65%
Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate)5%
Non-ionic Emulsifier (e.g., Ethoxylated castor oil)10%
Wettable Powder (WP) This compound50%
Kaolin Clay (Carrier)43%
Sodium Lignosulfonate (Dispersing Agent)5%
Sodium Lauryl Sulfate (Wetting Agent)2%

Biological Activity and Efficacy

The following sections outline protocols for evaluating the fungicidal, herbicidal, and insecticidal activity of this compound. The quantitative data presented in the tables are hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.

Fungicidal Activity

Thiazole derivatives often exhibit fungicidal properties by inhibiting key enzymes in fungal pathogens.[1]

Fungicidal_Mechanism

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at 25-28°C until the mycelial growth in the control plate (without the test compound) reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony on each plate and calculate the percentage of growth inhibition relative to the control.

  • Data Analysis: Determine the EC50 (Effective Concentration to inhibit 50% of growth) value.

Table 2: Hypothetical Fungicidal Activity (EC50, µg/mL)

Fungal SpeciesThis compoundCommercial Standard (e.g., Boscalid)
Rhizoctonia solani2.870.83
Verticillium dahliae5.121.44
Alternaria solani4.562.10
Colletotrichum gloeosporioides6.333.50
Herbicidal Activity
  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus) in pots in a greenhouse to the 2-3 leaf stage.[4]

  • Herbicide Application: Apply the test compound as a foliar spray at various application rates.[5]

  • Evaluation: After a set period (e.g., 14 days), visually assess the plants for injury (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill).

  • Data Analysis: Determine the GR50 (the application rate that causes a 50% reduction in plant growth).

Table 3: Hypothetical Herbicidal Activity (GR50, g/ha)

Weed SpeciesThis compoundCommercial Standard (e.g., Glyphosate)
Amaranthus retroflexus (Redroot Pigweed)15050
Chenopodium album (Lambsquarters)20075
Setaria viridis (Green Foxtail)250100
Insecticidal Activity
  • Test Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone).

  • Insect Treatment: Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of the target insect (e.g., adult Aphis gossypii).[6][7]

  • Observation: Place the treated insects in a clean container with a food source and maintain them under controlled conditions.

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48 hours).

  • Data Analysis: Calculate the LD50 (Lethal Dose to kill 50% of the test population).

Table 4: Hypothetical Insecticidal Activity (LD50, ng/insect)

Insect SpeciesThis compoundCommercial Standard (e.g., Imidacloprid)
Aphis gossypii (Cotton Aphid)505
Plutella xylostella (Diamondback Moth)7510
Myzus persicae (Green Peach Aphid)608

Conclusion

This compound demonstrates significant potential as a lead compound for the development of novel agrochemicals. The protocols outlined in these application notes provide a framework for its synthesis, formulation, and evaluation. Further research is warranted to optimize its activity, understand its mode of action in various pests, and assess its environmental safety profile.

References

Application Notes and Protocols for the Analysis of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization and quantification of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols are intended as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for quantifying it in reaction mixtures and final products. A stability-indicating method can be developed to separate the main compound from potential impurities and degradation products.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and quantify it using a stability-indicating RP-HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • This compound reference standard

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample or reference standard.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-15 min: 50-80% B, 15-20 min: 80% B, 20-22 min: 80-50% B, 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 nm
Injection Volume 10 µL

Data Analysis:

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

  • For quantification, generate a calibration curve using a series of known concentrations of the reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (238 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity/Quantification integrate->calculate

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the identification of this compound and for the detection of volatile and semi-volatile impurities that may be present from the synthesis process.

Experimental Protocol: GC-MS

Objective: To confirm the identity of this compound and to identify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data analysis software with a mass spectral library

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound sample

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of dichloromethane or ethyl acetate.

  • If necessary, dilute the sample further to avoid detector saturation.

  • Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.

GC-MS Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 10 min)
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum.

  • Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern.

  • Identify impurity peaks by searching their mass spectra against a commercial library (e.g., NIST, Wiley).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent filter Filter (optional) dissolve->filter inject Inject into GC filter->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum library Library Search spectrum->library identify Identify Compounds library->identify

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol: NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

  • This compound sample

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved.

NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz100 MHz
Pulse Program Standard single pulseProton-decoupled
Acquisition Time ~3-4 s~1-2 s
Relaxation Delay 1-2 s2-5 s
Number of Scans 161024 or more

Data Analysis:

  • Process the raw data (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for more complex assignments.

Expected ¹H NMR Chemical Shifts (Estimated):

  • Aromatic protons (methoxyphenyl group): δ 6.9-7.8 ppm (multiplets)

  • Thiazole proton: δ ~8.0-8.5 ppm (singlet)

  • OCH₂CH₃ (ethyl ester): δ ~4.4 ppm (quartet)

  • OCH₃ (methoxy group): δ ~3.9 ppm (singlet)

  • OCH₂CH₃ (ethyl ester): δ ~1.4 ppm (triplet)

Expected ¹³C NMR Chemical Shifts (Estimated):

  • C=O (ester): δ ~160-165 ppm

  • Aromatic and thiazole carbons: δ ~110-160 ppm

  • OCH₂CH₃ (ethyl ester): δ ~61 ppm

  • OCH₃ (methoxy group): δ ~55 ppm

  • OCH₂CH₃ (ethyl ester): δ ~14 ppm

Mass Spectrometry (MS) for Molecular Weight Confirmation

Direct infusion or LC-MS can be used to confirm the molecular weight of the synthesized compound.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Sample Preparation:

  • Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Source Temperature 120-150°C
Desolvation Temp. 350-450°C
Mass Range 100-500 m/z

Data Analysis:

  • The molecular formula of this compound is C₁₃H₁₃NO₃S, with a molecular weight of 263.32 g/mol .

  • Look for the protonated molecule [M+H]⁺ at m/z 264.07.

  • Other adducts such as [M+Na]⁺ (m/z 286.05) may also be observed.

Summary of Quantitative Data

Analytical TechniqueParameterExpected Value
HPLC Retention TimeDependent on specific system, but should be consistent.
Purity≥ 98% for a purified sample.
GC-MS Molecular Ion (if observed)m/z 263
LC-MS (ESI+) [M+H]⁺m/z 264.07
[M+Na]⁺m/z 286.05
¹H NMR (CDCl₃) Chemical Shifts (ppm)See expected values above.
¹³C NMR (CDCl₃) Chemical Shifts (ppm)See expected values above.

These protocols and data provide a solid foundation for the analytical characterization of this compound. It is recommended that all methods be validated according to the relevant regulatory guidelines for their intended use.

Application Notes: One-Pot Synthesis of Functionalized Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a critical scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are integral components of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] Several FDA-approved drugs, such as the anticancer agents Dasatinib and Dabrafenib, feature the thiazole nucleus, highlighting its therapeutic significance.[1][4]

Traditional multi-step syntheses of thiazole derivatives often involve isolating intermediates, leading to increased solvent waste, longer reaction times, and lower overall yields. One-pot synthesis methodologies have emerged as a powerful and efficient alternative. By combining multiple reaction steps into a single, continuous process without isolating intermediates, these methods offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability. This document outlines key one-pot methodologies for synthesizing functionalized thiazole derivatives, providing detailed protocols and comparative data for researchers in drug development.

Key Methodologies & Advantages

The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely used method.[5][6][7] It typically involves the cyclization reaction between an α-halocarbonyl compound and a thioamide.[5][7] Modern advancements have adapted this and other classical methods into efficient one-pot protocols.

Advantages of one-pot synthesis include:

  • Increased Efficiency: Reduced reaction time and manual handling.

  • Higher Yields: Minimizes the loss of material between steps.

  • Improved Sustainability: Lower consumption of solvents and reagents, reducing chemical waste.

  • Simplified Procedures: Eliminates the need for complex purification of intermediates.[8]

This document details three distinct one-pot approaches: a classic Hantzsch-type synthesis, a green, nanoparticle-catalyzed multicomponent reaction, and a novel chemoenzymatic synthesis.

Data Presentation

Table 1: Comparison of Selected One-Pot Thiazole Synthesis Methods
Method TypeKey ReagentsCatalyst/ConditionsTypical YieldsReference
Hantzsch Synthesis α-Haloketone, ThioureaReflux in Ethanol/MethanolHigh
Multicomponent (Green) Bromoacetyl derivative, Thiosemicarbazide, AnhydridesNiFe₂O₄ Nanoparticles, Ethanol:Water (1:1), 75 °C80-92%
Domino Alkylation-Cyclization Propargyl Bromides, ThioureaK₂CO₃, DMF, 130 °C (Microwave)Good[5]
Chemoenzymatic Synthesis Secondary Amines, Benzoyl Isothiocyanate, AcetylenedicarboxylatesTrypsin from Porcine Pancreas (PPT), Ethanol, 45 °CUp to 94%[9][10]
Copper-Catalyzed Condensation Oximes, Anhydrides, KSCNCopper(I) Iodide, Toluene, 120 °CUp to 85%[5][11]
Table 2: Representative Yields for Nanoparticle-Catalyzed One-Pot Synthesis of Thiazole Scaffolds

Data derived from the general procedure reported by Kumar et al. (2024).[12]

Compound IDR-Group (from Anhydride)Yield (%)Melting Point (°C)
4a Phthalic Anhydride derivative92>250
4i 3-Nitrophthalic Anhydride derivative89218-220
4o Pyridine-2,3-dicarboxylic Anhydride derivative85>250

Experimental Protocols & Visualizations

The following section provides detailed experimental protocols for the one-pot synthesis of functionalized thiazoles, accompanied by diagrams illustrating the workflow and underlying chemical logic.

Logical Workflow: One-Pot vs. Multi-Step Synthesis

The diagram below illustrates the streamlined nature of a one-pot synthesis compared to a conventional multi-step approach, highlighting the reduction in intermediate handling and purification steps.

G cluster_0 Multi-Step Synthesis cluster_1 One-Pot Synthesis A Reactants A + B I1 Isolate & Purify Intermediate C A->I1 I1_react Intermediate C + Reagent D I1->I1_react I2 Isolate & Purify Final Product I1_react->I2 P1 Final Product I2->P1 B_react Reactants A + B + D (Single Vessel) B_reaction Reaction (Heating/Catalysis) B_react->B_reaction P2 Final Product B_reaction->P2

Caption: Comparison of multi-step and one-pot synthesis workflows.
Protocol 1: Classic One-Pot Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard Hantzsch synthesis procedure which reacts an α-haloketone with a thioamide derivative in a single vessel.[7]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial, stir bar, hot plate

  • Buchner funnel and side-arm flask

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial containing a stir bar.[7]

  • Add 5 mL of methanol to the vial.

  • Heat the mixture on a hot plate (approx. 100°C) with continuous stirring for 30 minutes.[7]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[7]

  • Wash the filter cake with deionized water.

  • Allow the collected solid to air dry to obtain the crude product, 2-amino-4-phenylthiazole.

Hantzsch Synthesis Mechanism

The Hantzsch synthesis proceeds through an initial Sₙ2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7][13]

G Thioamide Thioamide (e.g., Thiourea) SN2 S-Alkylation (SN2) Thioamide->SN2 Haloketone α-Haloketone Haloketone->SN2 Intermediate Thiouronium Intermediate SN2->Intermediate Forms C-S bond Cyclization Intramolecular Cyclization Intermediate->Cyclization N attacks C=O Hydroxy 5-Hydroxy-4,5-dihydrothiazole Intermediate Cyclization->Hydroxy Dehydration Dehydration (-H₂O) Hydroxy->Dehydration Product Functionalized Thiazole Dehydration->Product

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
Protocol 2: Green One-Pot Multicomponent Synthesis using NiFe₂O₄ Nanoparticles

This protocol describes a facile and green one-pot synthesis of novel thiazole scaffolds using a reusable magnetic nanoparticle catalyst.[12]

Materials:

  • N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Substituted anhydride (e.g., 3-nitrophthalic anhydride) (1 mmol)

  • NiFe₂O₄ nanoparticles (5 mg)

  • Ethanol:Water (1:1) solvent system (5 mL)

Procedure:

  • In a reaction vessel, combine the bromoacetyl derivative (1 mmol), thiosemicarbazide (1 mmol), and the selected anhydride (1 mmol).[12]

  • Add the NiFe₂O₄ nanoparticle catalyst (5 mg) and 5 mL of the ethanol:water (1:1) solvent.[12]

  • Heat the resulting mixture to 75 °C for 45–60 minutes.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product, wash with water, and dry.

  • Purify the final product by recrystallization from absolute ethanol to yield the functionalized thiazole derivative.[12]

Applications of Functionalized Thiazoles in Drug Development

Thiazole derivatives are investigated for a multitude of therapeutic applications due to their diverse biological activities. The diagram below summarizes the major areas of research.

G Thiazole Functionalized Thiazole Derivatives Anticancer Anticancer Thiazole->Anticancer Antimicrobial Antimicrobial Thiazole->Antimicrobial AntiInflammatory Anti-inflammatory Thiazole->AntiInflammatory Antidiabetic Antidiabetic Thiazole->Antidiabetic Antiviral Antiviral Thiazole->Antiviral Anticonvulsant Anticonvulsant Thiazole->Anticonvulsant

Caption: Major therapeutic applications of thiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my reaction consistently low?

Answer: Low yields in the Hantzsch thiazole synthesis of this compound can stem from several factors. The primary reasons include incomplete reaction, degradation of starting materials or product, and the formation of side products.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 2-methoxybenzothioamide or ethyl 2-haloacetoacetate can interfere with the reaction. Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation before use.

  • Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may proceed too slowly, leading to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the reactants or the desired product. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting materials. Monitor the reaction by TLC until the starting materials are no longer visible.

  • Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the yield. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to the formation of side products. Experiment with slight variations in the stoichiometry to find the optimal ratio.

  • Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate and solubility of the reactants. Ethanol is a commonly used solvent for this type of reaction.[1] However, exploring other polar protic or aprotic solvents might improve the yield.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is a common challenge. In the Hantzsch synthesis, several side reactions can occur, leading to a complex product mixture.

Potential Side Products:

  • Unreacted Starting Materials: If the reaction does not go to completion, you will observe the starting materials on your TLC plate.

  • Formation of an Oxazole Intermediate: Under certain conditions, an oxazole intermediate can be formed, which may not fully convert to the desired thiazole.

  • Self-condensation of Ethyl 2-haloacetoacetate: The α-halo ester can undergo self-condensation, especially in the presence of a base.

  • Decomposition Products: As mentioned earlier, high temperatures can lead to the degradation of both the starting materials and the product.

Strategies to Minimize Side Products:

  • Control of Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired product.

  • Order of Addition of Reagents: The way the reactants are mixed can be important. Adding the α-halo ester slowly to a solution of the thioamide may help to minimize its self-condensation.

  • pH Control: The pH of the reaction mixture can influence the reaction pathway. While the Hantzsch synthesis is typically carried out under neutral or slightly acidic conditions, adjusting the pH might be necessary in some cases.

Question 3: How can I effectively purify the final product, this compound?

Answer: Proper purification is essential to obtain a high-purity product. The choice of purification method will depend on the nature of the impurities present.

Recommended Purification Methods:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try for this type of molecule include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a powerful alternative. Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used as the mobile phase. The optimal solvent system can be determined by running a TLC analysis first.

  • Washing: After isolation, washing the crude product with a suitable solvent can help to remove some impurities. For example, washing with a cold, non-polar solvent can remove non-polar impurities, while a wash with a dilute aqueous acid or base can remove basic or acidic impurities, respectively.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis.[2] The reaction involves the condensation of 2-methoxybenzothioamide with an ethyl 2-haloacetoacetate (e.g., ethyl 2-bromoacetoacetate or ethyl 2-chloroacetoacetate). The general mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloester, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • 2-methoxybenzothioamide

  • Ethyl 2-bromoacetoacetate or Ethyl 2-chloroacetoacetate

Q3: What analytical techniques can be used to characterize the final product?

A3: The structure and purity of this compound can be confirmed using a variety of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Data Presentation

The following table summarizes the potential impact of various reaction parameters on the yield of this compound synthesis. This data is based on general principles of the Hantzsch thiazole synthesis and should be used as a guide for optimization.

ParameterConditionPotential Impact on YieldRationale
Temperature Too Low (< 50°C)LowSlow reaction rate, incomplete conversion.
Optimal (e.g., 70-80°C in Ethanol)HighBalances reaction rate and minimizes decomposition.[1]
Too High (> 100°C)LowPotential for decomposition of reactants and/or product.
Solvent Polar Protic (e.g., Ethanol, Methanol)Generally GoodGood solubility for reactants, facilitates proton transfer steps.[1]
Polar Aprotic (e.g., DMF, DMSO)Potentially HigherCan accelerate S_N2 reactions but may require higher temperatures.
Non-polar (e.g., Toluene, Hexane)LowPoor solubility of starting materials.
Catalyst None (Thermal)Moderate to GoodThe reaction can often proceed without a catalyst.
Mild Acid (e.g., Acetic Acid)Potentially ImprovedCan catalyze the dehydration step.
Base (e.g., Pyridine, Triethylamine)Potentially LowerMay promote side reactions like self-condensation of the haloester.
Stoichiometry Equimolar (1:1)ModerateMay result in incomplete conversion of the limiting reagent.
(Thioamide:Haloester)Slight Excess of ThioamidePotentially HigherCan help to drive the reaction to completion.
Slight Excess of HaloesterPotentially LowerCan lead to increased formation of side products.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-methoxybenzothioamide (1 equivalent)

  • Ethyl 2-bromoacetoacetate (1-1.2 equivalents)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxybenzothioamide (1 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl 2-bromoacetoacetate (1-1.2 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

Synthesis_Pathway 2-methoxybenzothioamide 2-methoxybenzothioamide Reaction_Vessel Ethanol, Reflux 2-methoxybenzothioamide->Reaction_Vessel Ethyl 2-bromoacetoacetate Ethyl 2-bromoacetoacetate Ethyl 2-bromoacetoacetate->Reaction_Vessel Intermediate Thiazoline Intermediate Reaction_Vessel->Intermediate Hantzsch Condensation Product This compound Intermediate->Product Dehydration

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Vary_Stoichiometry Vary Reactant Stoichiometry Optimize_Time->Vary_Stoichiometry Change_Solvent Consider Different Solvent Vary_Stoichiometry->Change_Solvent Purification Optimize Purification (Recrystallization/ Column Chromatography) Change_Solvent->Purification Success Improved Yield/ Purity Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Optimization of reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring system.[1][2][3] First described by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the accessibility of its starting materials.[1][2]

Q2: What is the general mechanism for this synthesis?

The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration event that leads to the formation of the aromatic thiazole ring.[2][4][5]

Q3: What are the typical starting materials for the Hantzsch synthesis?

The core reactants are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).[2][3][4] The reaction can also be performed as a one-pot, three-component reaction utilizing an α-haloketone, a thioamide, and an aldehyde.[2]

Q4: Is the Hantzsch thiazole synthesis typically a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for generally providing high yields of the thiazole product.[4] However, yields can be impacted by various factors including the purity of starting materials and the optimization of reaction conditions.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the Hantzsch thiazole synthesis, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low.[7] 2. Degradation of reactants or product: Excessive heat can lead to decomposition.[7] 3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield.[7] 4. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.[2][7]1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. Consider microwave-assisted synthesis for faster reaction times.[7][8] 2. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.[2][7] 3. Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.[7] 4. Ensure the α-haloketone is fresh or has been properly stored. Check the purity of the thioamide.[2]
Formation of Multiple Products (Side Reactions) 1. Isomer formation: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[7][9] 2. Side reactions from unstable reactants: Thioamides can be unstable in acidic conditions.[2]1. Run the reaction under neutral or slightly basic conditions to favor the formation of the 2-aminothiazole.[2] 2. If acidic conditions are necessary for other reasons, consider protecting groups or a different synthetic route.
Product Purification Issues 1. Product is poorly soluble: The thiazole product may precipitate from the reaction mixture, but can be difficult to purify further.[4] 2. Contamination with starting materials: Unreacted starting materials can co-precipitate with the product.1. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is a common purification method.[10] Column chromatography on silica gel can also be employed.[10] 2. Ensure the reaction goes to completion by monitoring with TLC. Optimize the workup procedure, including washing steps with appropriate aqueous solutions (e.g., sodium bicarbonate) to remove unreacted acidic or basic starting materials.[4][10]

Optimization of Reaction Conditions

The yield and purity of the Hantzsch thiazole synthesis can be significantly improved by optimizing various reaction parameters.

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis
EntrySolventTime (h)Yield (%)
1H₂O545
2CH₃OH460
3C₂H₅OH3.575
4CH₃CN4.555
5Dioxane550
6EtOH/H₂O (1:1)2.585

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde (1 mmol), and SiW.SiO₂ (15%) at 65 °C. Data adapted from[11].

Table 2: Effect of Catalyst Loading
EntryCatalyst Loading (mol%)Time (h)Yield (%)
153.560
210375
3152.585
4202.585

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde (1 mmol) in EtOH/H₂O (1:1) at 65 °C. Data adapted from[11].

Table 3: Conventional Heating vs. Ultrasonic Irradiation
EntryMethodTimeYield (%)
1Conventional Heating (65 °C)2.5 h85
2Ultrasonic Irradiation (RT)1.5 h90

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde (1 mmol), and SiW.SiO₂ (15%) in EtOH/H₂O (1:1). Data adapted from[11].

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Solvent (e.g., methanol or ethanol)[4]

  • 5% Sodium carbonate solution[4]

Procedure:

  • In a round-bottom flask, combine the α-haloketone (1 equivalent) and the thioamide (1.0-1.5 equivalents).[4]

  • Add the chosen solvent (e.g., methanol, 5 mL per 5 mmol of α-haloketone).[4]

  • Add a stir bar and heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 100°C for 30 minutes).[2][4] Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the heat and allow the solution to cool to room temperature.[4]

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution and stir.[4]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[4]

  • Wash the filter cake with water.[4]

  • Allow the solid to air dry on a watch glass.[4]

  • Determine the mass and calculate the percent yield. The product can be further purified by recrystallization or column chromatography if necessary.[10]

Visual Guides

Hantzsch_Workflow A 1. Combine α-Haloketone and Thioamide in Solvent B 2. Heat and Stir (Monitor by TLC) A->B C 3. Cool to Room Temperature B->C D 4. Precipitate Product in Aqueous Base (e.g., Na₂CO₃) C->D E 5. Isolate by Vacuum Filtration D->E F 6. Wash with Water E->F G 7. Dry Product F->G H 8. Characterize and/or Purify (Recrystallization/Chromatography) G->H

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Logic Start Low Product Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Degradation Degradation? Incomplete_Reaction->Degradation No Increase_Time_Temp Increase Reaction Time/ Temperature or Use Microwave/Ultrasound Incomplete_Reaction->Increase_Time_Temp Yes Stoichiometry Incorrect Stoichiometry? Degradation->Stoichiometry No Optimize_Temp Optimize Temperature (Start Low) Degradation->Optimize_Temp Yes Purity Poor Starting Material Purity? Stoichiometry->Purity No Adjust_Ratio Use Slight Excess of Thioamide Stoichiometry->Adjust_Ratio Yes Purify_Reactants Purify/Check Starting Materials Purity->Purify_Reactants Yes Success Yield Improved Increase_Time_Temp->Success Optimize_Temp->Success Adjust_Ratio->Success Purify_Reactants->Success

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Ethyl Thiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of ethyl thiazole-4-carboxylate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying ethyl thiazole-4-carboxylate derivatives?

A1: The primary purification techniques for these derivatives are column chromatography, recrystallization, and fractional distillation under reduced pressure.[1] The selection of the most appropriate method depends on the physical state of the crude product, the quantity of material, and the nature of the impurities.[1]

Q2: What are the typical impurities found in crude ethyl thiazole-4-carboxylate derivatives?

A2: Impurities often originate from starting materials, side reactions, or product degradation.[1] Common impurities can include unreacted starting materials like α-haloketones and thioamides (in Hantzsch thiazole synthesis), as well as byproducts such as other ester or amide derivatives formed during the reaction.[1][2] High-purity starting materials are crucial to minimize side reactions and improve the final product's quality.[3]

Q3: How stable are ethyl thiazole-4-carboxylate derivatives during purification?

A3: The thiazole ring itself is generally stable. However, substituents on the ring or the ethyl ester group can be sensitive to harsh conditions.[1] It is advisable to avoid strong acidic or basic conditions and excessive heat, which could lead to hydrolysis of the ester or degradation of other functional groups.[1] Neutral conditions are recommended whenever possible.

Q4: How can I effectively remove colored impurities?

A4: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by filtration before crystallization or concentration for chromatography. However, be aware that activated charcoal can also adsorb the desired product, potentially reducing the yield. Perform small-scale tests to determine the optimal amount of charcoal and contact time.

Q5: My purified product is an oil, but the literature reports a solid. What should I do?

A5: This could indicate the presence of residual solvent or impurities that are depressing the melting point. Try removing residual solvent under a high vacuum, potentially with gentle heating. If the product remains an oil, re-purification by column chromatography may be necessary to remove the impurities. Seeding the oil with a small crystal of the pure compound (if available) or scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseSolution
Poor or No Separation Inappropriate Solvent System: The eluent polarity is either too high (all compounds run at the solvent front) or too low (all compounds remain at the origin).Optimize the Eluent: Systematically test different solvent systems using Thin-Layer Chromatography (TLC). A good starting point for thiazole derivatives is a hexane/ethyl acetate mixture.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound to ensure good separation.[1]
Column Overloading: Too much crude material has been loaded onto the column.Reduce the Load: As a general guideline, use approximately 25-50 grams of silica gel for every 1 gram of crude product.[1] For difficult separations, a higher ratio (100:1 or more) may be necessary.
Improper Column Packing: The adsorbent is not packed uniformly, leading to channeling and band broadening.Repack the Column: Ensure the silica gel is packed as a uniform, homogenous bed. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally preferred.
Product is Tailing on TLC/Column Compound is Acidic/Basic: The thiazole derivative may have acidic or basic functional groups that interact strongly with the silica gel.Modify the Eluent: Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine or pyridine to neutralize active sites on the silica and improve peak shape.
Low Product Recovery Irreversible Adsorption: The compound is sticking irreversibly to the silica gel.Change Adsorbent: Consider using a less acidic adsorbent like neutral alumina or a different stationary phase like Florisil.
Product is Volatile: The product is being lost to evaporation during solvent removal.Careful Evaporation: Use a rotary evaporator with controlled temperature and pressure. Avoid heating too aggressively. For highly volatile compounds, consider alternative purification methods like Kugelrohr distillation.[1]
Recrystallization
ProblemPossible CauseSolution
Product Does Not Crystallize Solution is Not Supersaturated: Too much solvent was used, or the solution is not yet cool enough.Concentrate and Cool: Evaporate some of the solvent to increase the concentration. Ensure the solution is cooled sufficiently, using an ice bath if necessary. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
Inappropriate Solvent: The compound is either too soluble or not soluble enough in the chosen solvent.Select a Different Solvent: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[4] Test a range of solvents (e.g., ethanol, ethyl acetate, toluene, heptane) or solvent mixtures (e.g., ethyl acetate/hexane, ethanol/water).[4]
Product "Oils Out" Solution is Too Concentrated or Cooled Too Quickly: The product comes out of solution above its melting point.Re-dissolve and Cool Slowly: Add a small amount of additional solvent to re-dissolve the oil, then allow the solution to cool much more slowly to room temperature before further cooling in an ice bath. This gives the molecules time to arrange into a crystal lattice.
Low Recovery of Crystals Product is Too Soluble in the Solvent: A significant amount of the product remains dissolved even at low temperatures.Minimize Solvent and Use Cold Solvent for Washing: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1] After filtration, wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[1]
Crystals are Impure Incomplete Removal of Impurities: Impurities were co-crystallized with the product.Repeat Recrystallization: A second recrystallization may be necessary. Ensure the initial hot solution is not supersaturated with respect to the impurities. If impurities are insoluble in the hot solvent, a hot filtration step is required before cooling.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides a good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for the desired product.[1]

  • Column Preparation:

    • Select a column with an appropriate diameter for the amount of crude material.

    • Prepare a slurry of silica gel (25-50 g per 1 g of crude material) in the initial, least polar eluent.[1]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin elution.

    • Collect fractions and monitor their composition by TLC.

    • A gradient elution (gradually increasing the polarity of the solvent system) may be required to elute all compounds.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to yield the purified ethyl thiazole-4-carboxylate derivative.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different potential solvent (e.g., ethyl acetate, ethanol, n-butanol, acetone, or mixtures like hexane/ethyl acetate) to each tube.[4][5][6]

    • An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. It is critical to use the minimum amount of hot solvent necessary.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Ethyl Thiazole-4-Carboxylate Derivative Analysis Analyze Crude Product (TLC, NMR) Crude->Analysis Decision Purity Assessment & Physical State Analysis->Decision Chromatography Column Chromatography Decision->Chromatography  Complex Mixture / Oil Recrystallization Recrystallization Decision->Recrystallization  Solid with Few Impurities Distillation Vacuum Distillation Decision->Distillation  Liquid / Low-Melting Solid Pure Pure Product Chromatography->Pure Recrystallization->Pure Distillation->Pure

Caption: General purification workflow for ethyl thiazole-4-carboxylate derivatives.

Chromatography_Troubleshooting Start Problem: Poor Separation in Column Chromatography CheckRf Check TLC Rf values Start->CheckRf AdjustEluent Optimize eluent polarity (e.g., Hexane/EtOAc ratio) CheckRf->AdjustEluent Rf is 0 or 1 CheckLoading Is column overloaded? (Crude:Silica > 1:50) CheckRf->CheckLoading Rf is 0.2-0.4 AdjustEluent->CheckLoading ReduceLoad Reduce sample load or use a larger column CheckLoading->ReduceLoad Yes CheckTailing Is there band tailing? CheckLoading->CheckTailing No ReduceLoad->CheckTailing ModifyEluent Add modifier (e.g., 1% AcOH or Et3N) CheckTailing->ModifyEluent Yes Success Separation Improved CheckTailing->Success No ModifyEluent->Success

Caption: Troubleshooting decision tree for column chromatography purification.

Recrystallization_Solvent_Selection Start Select Potential Solvent TestCold Is compound soluble in cold solvent? Start->TestCold TestHot Is compound soluble in hot solvent? TestCold->TestHot No BadSolvent Poor Solvent Choice TestCold->BadSolvent Yes GoodSolvent Good Single Solvent TestHot->GoodSolvent Yes SolventPair2 Use as low-solubility component of a solvent pair TestHot->SolventPair2 No SolventPair1 Use as high-solubility component of a solvent pair BadSolvent->SolventPair1

Caption: Logic diagram for selecting a suitable recrystallization solvent.

References

Overcoming side reactions in the synthesis of 2-substituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-substituted thiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-substituted thiazoles, and what are its main challenges?

The Hantzsch thiazole synthesis is a widely used and classic method for the preparation of thiazole rings.[1][2] It involves the condensation reaction between an α-haloketone and a thioamide.[1][3] While known for its reliability and often high yields, the primary challenges include the use of toxic and lachrymatory α-haloketones, the potential for side reactions, and the formation of byproducts that may complicate purification.[1][4]

Q2: What are the common side reactions observed during the Hantzsch thiazole synthesis?

Several side reactions can occur during the Hantzsch synthesis, leading to reduced yields and impure products. These include:

  • Formation of Isomeric Products: Under acidic conditions, the reaction of N-monosubstituted thioureas with α-haloketones can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5]

  • Thioamide Decomposition: Thioamides can be unstable, particularly under acidic conditions, leading to the formation of undesired byproducts.[1]

  • Competing Reactions: In multicomponent variations of the Hantzsch synthesis, side reactions can occur between the aldehyde and the thioamide or the α-haloketone.[1]

  • Formation of Byproducts from Starting Material Degradation: Prolonged heating can lead to the degradation of reactants and the formation of impurities. For instance, in related thiazole syntheses, heating for extended periods can result in the formation of byproducts.[6]

Q3: Are there greener or more environmentally friendly alternatives to the traditional Hantzsch synthesis?

Yes, significant progress has been made in developing greener synthetic routes for thiazoles. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.[7][8] Key approaches include:

  • Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and the elimination of harmful byproducts.[4]

  • Ultrasonic Irradiation: Ultrasound can be used to promote the reaction, often under milder conditions.[9]

  • Use of Green Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact.[4][6][10]

  • Catalyst-Free and Solvent-Free Reactions: Some modern protocols allow for the synthesis of thiazoles without the need for a catalyst or solvent, simplifying the procedure and workup.[11][12]

Q4: What is C-H functionalization, and how is it applied to the synthesis of 2-substituted thiazoles?

C-H functionalization is a modern synthetic strategy that involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.[13] For thiazoles, this approach allows for the introduction of substituents at the C2 position with high regioselectivity.[14][15] This method can bypass the need for pre-functionalized starting materials, offering a more atom-economical route to 2-substituted thiazoles.[14][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2-substituted thiazoles.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Poor quality of starting materials Ensure the α-haloketone is fresh and properly stored, as it can decompose over time. Check the purity of the thioamide.[1]
Suboptimal reaction temperature If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress via TLC. Conversely, excessive heat can promote side reactions.[1]
Inappropriate solvent The choice of solvent can significantly impact reaction rate and yield. Consider screening different solvents to find the optimal one for your specific substrates.[1]
Incorrect workup procedure Carefully control the pH during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[1]

Problem 2: Formation of Multiple Products/Byproducts

Possible Cause Suggested Solution
Side reactions from unstable reactants If the thioamide is unstable in acidic conditions, try running the reaction under neutral or slightly basic conditions.[1]
Competing reactions in multicomponent syntheses Optimize the order of addition of reagents. For example, pre-forming an intermediate before adding the final reactant can sometimes prevent side reactions.[1]
Isomer formation In syntheses using N-substituted thioureas, consider running the reaction in a neutral solvent to favor the formation of the 2-(N-substituted amino)thiazole isomer.[5]
Reaction time is too long Monitor the reaction by TLC and stop it once the starting material is consumed to prevent the formation of degradation products.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Formation of hard-to-separate byproducts Optimize reaction conditions (temperature, solvent, catalyst) to minimize byproduct formation. Consider using alternative "green" methods known for cleaner reaction profiles.[4][7]
Product precipitation issues If the product does not precipitate during workup, try adding a different anti-solvent or concentrating the solution.[1] In some cases, extraction followed by column chromatography may be necessary.
Residual catalyst contamination If using a catalyst, choose a reusable, solid-supported catalyst that can be easily filtered off after the reaction.[9]

Quantitative Data Summary

The following tables summarize reaction yields for various methods of synthesizing 2-substituted thiazoles, providing a basis for comparison.

Table 1: Yields for Hantzsch Thiazole Synthesis and its Modifications

Method Substrates Conditions Yield (%) Reference
One-pot, three-component Hantzsch3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesSilica supported tungstosilisic acid, conventional heating or ultrasonic irradiation79-90[9]
One-pot HantzschSubstituted ketones, thiosemicarbazide, α-halo ketonesPEG-300, 70-75 °C85-93[4]
Microwave-assisted Hantzschα-bromoacetophenone, primary amines, phenyl isothiocyanateEtOH, MW, 120 °C, 10 minExcellent yields[4]
Catalyst-free Hantzschα-diazoketones, thioureaPEG-400, 100 °C, 2-3.5 hGood yields[4]

Table 2: Yields for Alternative Thiazole Syntheses

Method Substrates Conditions Yield (%) Reference
From dithiocarbamates and α-halocarbonylsDithiocarbamates, α-halocarbonyl compoundsWater, reflux, 20 h75-90[4]
From propargylamines and isothiocyanatesPropargylamines, substituted isothiocyanatesp-TSA, DCE, MW, 130 °C, 10 min47-78[4]
One-pot from ketones and thioureaThiourea, methylcarbonylsI2, asparagine, DMSO, 80 °CGood yields[4]

Experimental Protocols

Protocol 1: Typical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard laboratory procedure for the Hantzsch thiazole synthesis.[1][3]

Reaction Setup:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1][3]

Workup:

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[1][3]

Isolation:

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.[1][3]

Drying and Characterization:

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, melting point).[3]

Visualizations

Hantzsch_Workflow cluster_start Reaction Setup cluster_workup Workup cluster_isolation Isolation & Purification start Combine α-haloketone and thioamide in solvent heat Heat mixture with stirring start->heat cool Cool to room temperature heat->cool neutralize Pour into basic solution (e.g., Na2CO3) cool->neutralize filter Vacuum filter to collect precipitate neutralize->filter wash Wash with water filter->wash dry Air dry the solid product wash->dry end end dry->end Characterize Product

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Thiazole_Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? reagents Poor Reagent Quality start->reagents Yes temp Suboptimal Temperature start->temp Yes solvent Incorrect Solvent start->solvent Yes workup Improper Workup start->workup Yes success success start->success No check_reagents Use fresh/pure reagents reagents->check_reagents optimize_temp Optimize heating/cooling temp->optimize_temp screen_solvents Screen alternative solvents solvent->screen_solvents adjust_ph Carefully control pH during workup workup->adjust_ph

Caption: Troubleshooting logic for addressing low product yield.

Synthetic_Pathways cluster_hantzsch Hantzsch Synthesis cluster_green Green Alternatives cluster_ch C-H Functionalization target 2-Substituted Thiazole hantzsch α-Haloketone + Thioamide hantzsch->target hantzsch_adv Advantages: - High yields - Well-established hantzsch->hantzsch_adv hantzsch_disadv Disadvantages: - Toxic reagents - Potential side reactions hantzsch->hantzsch_disadv green Microwave/Ultrasound/ Green Solvents green->target green_adv Advantages: - Faster reactions - Higher yields - Less waste green->green_adv green_disadv Disadvantages: - Requires specific equipment green->green_disadv ch_func Direct C-H activation of Thiazole ch_func->target ch_adv Advantages: - Atom economical - High regioselectivity ch_func->ch_adv ch_disadv Disadvantages: - May require specific catalysts ch_func->ch_disadv

Caption: Comparison of major synthetic pathways to 2-substituted thiazoles.

References

Troubleshooting low yield in the cyclization step of thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazole Synthesis

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the cyclization step of thiazole synthesis, particularly the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My thiazole cyclization yield is lower than expected. What are the most common causes?

Low yields in the Hantzsch thiazole synthesis can arise from several factors.[1] A systematic approach is best for troubleshooting.[1] The most common culprits include:

  • Poor Quality of Starting Materials: α-haloketones can decompose over time, and impurities in the thioamide can inhibit the reaction.[1][2]

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and reaction time.[1][2]

  • Improper Stoichiometry: While the core reaction is a 1:1 condensation, using an inappropriate ratio of reactants can lead to incomplete conversion.[1][3]

  • Side Reaction Formation: The formation of isomeric byproducts or degradation of reactants can significantly reduce the yield of the desired thiazole.[1][2]

  • Incorrect Workup Procedure: Improper pH control during neutralization and isolation can lead to product loss.[2]

Q2: I'm observing a significant amount of unreacted starting materials. How can I drive the reaction to completion?

Incomplete conversion is a frequent issue that can often be resolved by optimizing reaction parameters.[1]

  • Review Stoichiometry: It is common practice to use a slight excess of the thioamide (e.g., 1.5 equivalents) to ensure the full consumption of the limiting α-haloketone.[3][4]

  • Increase Temperature: The Hantzsch synthesis often requires heating to overcome its activation energy.[1][3] If the reaction is sluggish at room temperature, consider gradually increasing the heat.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) will help identify the optimal temperature for your specific substrates.[2]

  • Extend Reaction Time: The reaction may simply not have reached completion.[1] Continue monitoring the reaction mixture via TLC until the starting material spot is no longer visible.[4]

  • Consider Alternative Energy Sources: Microwave irradiation has been shown to significantly enhance yields and reduce reaction times for thiazole synthesis.[1][5]

Q3: How does the choice of solvent and catalyst affect the reaction yield?

The reaction medium plays a critical role in the success of the synthesis.[6]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield.[2] Alcohols like methanol or ethanol are common solvents for this reaction.[3][4] However, exploring other options may improve results. Greener, mixed-solvent systems like ethanol/water have proven effective, sometimes increasing yields from 50% to over 85%.[7]

  • Catalysis: While many Hantzsch syntheses proceed without a catalyst, certain catalysts can improve reaction efficiency.[7] The use of reusable solid-supported catalysts, such as silica-supported tungstosilisic acid, has been shown to produce good to excellent yields.[7] Ionic liquids can also serve as both the solvent and a catalyst, promoting efficient conversion under mild conditions.[8]

Q4: I suspect side reactions are occurring. What are the common byproducts and how can they be minimized?

Side reactions can be a major source of yield loss, particularly if reactants or intermediates are unstable under the reaction conditions.[1][2]

  • Isomer Formation: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[1]

  • Reactant Stability: Thioamides can be unstable in acidic environments.[2] If you suspect degradation, consider running the reaction under neutral or slightly basic conditions.[2]

  • Regioselectivity: When using unsymmetrical α-haloketones, the formation of regioisomers is possible.[2] Careful analysis of the product mixture by NMR is necessary to identify and quantify these isomers.[2]

  • Workup pH Control: During the workup and neutralization step, ensure the pH is carefully controlled to avoid hydrolysis of the final product or other sensitive functional groups.[2]

Data Presentation

Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize how different conditions can influence the outcome of the thiazole cyclization.

Table 1: Representative Effect of Solvent Choice on Thiazole Synthesis Yield

SolventTypical TemperatureRelative YieldNotes
EthanolRefluxGood to ExcellentA common and effective solvent.[4]
MethanolRefluxGoodAnother common protic solvent.[3]
DMF80-100 °CVariableCan promote solubility but may complicate workup.[6]
TolueneRefluxVariableApolar; may be less effective for polar intermediates.[6]
Ethanol/Water (1:1)RefluxExcellentA green and often high-yielding solvent system.[7]
Deep Eutectic Solvents100-130 °CGood to ExcellentServe as both solvent and catalyst; environmentally benign.[5][8]

Table 2: Influence of Reaction Method and Catalyst on Yield and Time

MethodCatalystTypical TemperatureTypical TimeRelative Yield
Conventional HeatingNoneReflux2-24 hModerate to Good[1]
Conventional HeatingSolid Acid CatalystReflux1-4 hGood to Excellent[7]
Microwave IrradiationNone120-130 °C10-30 minExcellent[5]
Ultrasonic IrradiationSolid Acid CatalystRoom Temp - 50 °C30-60 minGood to Excellent[7]

Experimental Protocols

Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch thiazole synthesis.[4] The reaction involves the condensation of 2-bromoacetophenone with thiourea.[3][4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol, 1.5 equiv)[4]

  • Methanol (5 mL)[4]

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)[4]

  • Deionized Water

Procedure:

  • Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4] Add methanol (5 mL) and a magnetic stir bar.[4]

  • Cyclization: Heat the mixture with stirring on a hot plate set to approximately 100°C.[4] Stir for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[3]

  • Workup and Precipitation: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[4] Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4] This neutralizes the HBr salt, causing the neutral and poorly water-soluble thiazole product to precipitate.[3][4]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[4] Rinse the filter cake thoroughly with water to remove any remaining salts or impurities.[4]

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry completely.[4] Once dry, determine the final mass of the product and calculate the percent yield.[4] Characterize the product by determining its melting point and analyzing it via TLC and NMR spectroscopy.[4]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in thiazole synthesis.

G cluster_opt start Low Yield Observed check_reagents 1. Verify Starting Materials start->check_reagents reagent_purity Purity Confirmed? check_reagents->reagent_purity purify Purify or Replace Reagents reagent_purity->purify No optimize 2. Optimize Reaction Conditions reagent_purity->optimize Yes purify->check_reagents temp Adjust Temperature optimize->temp time Extend Reaction Time optimize->time solvent Change Solvent / Catalyst optimize->solvent yield_improved Yield Improved? temp->yield_improved time->yield_improved solvent->yield_improved analyze 3. Analyze for Side Products yield_improved->analyze No finish Process Optimized yield_improved->finish Yes isolate_byproducts Isolate & Characterize Byproducts (NMR, MS) analyze->isolate_byproducts adjust_ph Adjust pH / Workup analyze->adjust_ph

A troubleshooting flowchart for addressing low product yield.

Hantzsch Thiazole Synthesis Pathway

This diagram illustrates the core mechanism of the Hantzsch synthesis, highlighting key steps and potential issues.

G reagents α-Haloketone + Thioamide sn2 1. Nucleophilic Attack (SN2 Reaction) reagents->sn2 intermediate Acyclic Intermediate sn2->intermediate cyclization 2. Intramolecular Cyclization intermediate->cyclization side_reactions Side Reactions (e.g., Isomerization, Degradation) intermediate->side_reactions heterocycle Thiazoline Intermediate cyclization->heterocycle cyclization->side_reactions dehydration 3. Dehydration heterocycle->dehydration product Aromatic Thiazole Product dehydration->product

The reaction mechanism for the Hantzsch thiazole synthesis.

References

Technical Support Center: Recrystallization of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate via recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Compound does not dissolve - Inappropriate solvent.- Insufficient solvent.- Test the solubility of the compound in a variety of solvents to find one that dissolves the compound when hot but not when cold.- Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce yield.[1][2]
No crystals form upon cooling - Solution is not supersaturated.- Too much solvent was used.[3][4]- Induce crystallization by scratching the inner wall of the flask with a glass rod.[5]- Add a seed crystal of the pure compound.[5]- Reduce the volume of the solvent by gentle heating or under a stream of inert gas and allow it to cool again.[4][5]- Cool the solution in an ice bath to further decrease solubility.[3][5]
"Oiling out" (formation of a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.[3][5]- High concentration of impurities.[4][5]- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow for slower cooling.[5][6]- Use a solvent with a lower boiling point.- Insulate the flask to slow down the cooling rate.[4]
Low yield of crystals - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[2][6]- Premature crystallization during hot filtration.[3]- Crystals were filtered before crystallization was complete.- Concentrate the mother liquor and cool to obtain a second crop of crystals.[5]- Ensure the filtration apparatus is pre-heated to prevent cooling.- Allow sufficient time for crystallization, including cooling in an ice bath.[1]
Poor crystal quality (e.g., small, needle-like, or discolored) - Solution cooled too quickly.[5]- Presence of soluble impurities.- Allow the solution to cool slowly at room temperature before moving to an ice bath.[4]- If the solution is colored, consider treating it with activated charcoal before the hot filtration step to remove colored impurities.[7] Note that charcoal can also adsorb the desired compound, so use it sparingly.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

An ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5] Common solvents to test for thiazole derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water or acetone/hexane.[8][9][10] The choice of solvent must be determined experimentally.

Q2: How can I determine the correct amount of solvent to use?

The goal is to use the minimum amount of hot solvent to completely dissolve the crude product.[2] This creates a saturated solution upon cooling, which is necessary for crystallization. Add the hot solvent in small portions to the crude solid while heating until it all dissolves.[1]

Q3: What should I do if my compound appears to be an oil at room temperature?

Recrystallization is only suitable for compounds that are solid at room temperature.[3] If your compound is an oil, other purification techniques such as column chromatography should be considered.

Q4: How can I improve the purity of my recrystallized product?

Slow, undisturbed cooling generally leads to the formation of larger and purer crystals.[3] Rapid cooling can trap impurities within the crystal lattice.[5] Washing the collected crystals with a small amount of cold solvent can also help remove adhering mother liquor containing impurities.[9]

Q5: Is it possible to recover the product if I add too much solvent?

Yes, if you have added too much solvent, you can carefully evaporate some of it to concentrate the solution.[4] This will increase the concentration of your compound and allow for crystallization to occur upon cooling.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The specific solvent and volumes should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the solid completely dissolves.[9]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature in a place where it will not be disturbed. Slow cooling encourages the formation of large, pure crystals.[9] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of fresh, cold recrystallization solvent to rinse away any remaining impurities.[9]

  • Drying: Dry the purified crystals to remove any residual solvent. This can be done by air drying or in a desiccator under vacuum.

Data Presentation

Table 1: Solvent Screening for Recrystallization

Solvent Solubility at Room Temp. Solubility at Boiling Point Crystal Formation upon Cooling Observations
e.g., Ethanol
e.g., Ethyl Acetate
e.g., Hexane
e.g., Toluene
e.g., Ethanol/Water

Table 2: Recrystallization Results

Parameter Value Unit
Mass of Crude Compound g
Recrystallization Solvent(s)
Volume of Solvent Used mL
Mass of Pure Compound g
Yield %
Melting Point of Crude Compound °C
Melting Point of Pure Compound °C
Appearance of Pure Compound

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent crystals_form->no_crystals No collect Collect Crystals oiling_out->collect No handle_oil Troubleshoot: - Reheat & Add Solvent - Cool Slowly oiling_out->handle_oil Yes end Pure Product collect->end no_crystals->cool handle_oil->cool

Caption: Troubleshooting workflow for recrystallization.

Recrystallization_Workflow start Start with Crude Compound select_solvent Select Appropriate Solvent start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration to Remove Insolubles decolorize->hot_filtration cool_crystallize Slow Cooling and Crystallization hot_filtration->cool_crystallize isolate Isolate Crystals by Vacuum Filtration cool_crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry the Pure Crystals wash->dry end Pure Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate dry->end

Caption: General experimental workflow for recrystallization.

References

Scaling up the synthesis of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate for library production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the synthesis and scale-up of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, a key scaffold in medicinal chemistry. The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to facilitate efficient library production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The Hantzsch thiazole synthesis is the most widely recognized and robust method for preparing this class of compounds.[1][2][3][4] It involves the condensation reaction between an α-haloketone (ethyl bromopyruvate) and a thioamide (2-methoxythiobenzamide).[1][2] This method is favored for its reliability, high yields, and the general availability of starting materials.[5]

Q2: What are the critical starting materials for this synthesis? A2: The primary starting materials are 2-methoxythiobenzamide and ethyl bromopyruvate. The quality and purity of these reagents are crucial for achieving high yields and minimizing side products. Poor quality starting materials, especially the α-haloketone which can degrade over time, can significantly hinder the reaction.[5][6]

Q3: What are the primary challenges when scaling this synthesis for library production? A3: Key challenges in scaling up include maintaining consistent temperature control to avoid side reactions, ensuring efficient mixing of reagents, managing the safe handling of lachrymatory α-haloketones, and developing a robust purification protocol that can handle larger volumes without resorting to column chromatography, which can be inefficient at scale.[7]

Q4: Can this reaction be performed under green chemistry principles? A4: Yes, modifications to the classic Hantzsch synthesis can improve its environmental footprint. This includes using greener solvents like ethanol, exploring solvent-free conditions, or employing microwave-assisted synthesis to reduce reaction times and energy consumption.[8][9]

Hantzsch Thiazole Synthesis: Reaction Mechanism

The synthesis proceeds via a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and a final dehydration step to form the stable, aromatic thiazole ring.[1][5][10]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants Thioamide 2-Methoxythiobenzamide Step1 SN2 Attack Haloketone Ethyl Bromopyruvate Intermediate1 SN2 Adduct Step2 Cyclization Intermediate1->Step2 Intermediate2 Cyclized Intermediate (Thiazoline) Step3 Dehydration Intermediate2->Step3 Product Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate Step1->Intermediate1 Step2->Intermediate2 Step3->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure adaptable for scale-up.

Materials:

  • 2-methoxythiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxythiobenzamide (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of thioamide).

  • Reagent Addition: Add ethyl bromopyruvate (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Scalable Synthesis Parameters

When scaling up, careful adjustment of parameters is critical. The following table provides a comparison for a lab-scale and a potential pilot-scale synthesis.

ParameterLab Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
2-Methoxythiobenzamide 10.0 g1.0 kgEnsure consistent purity batch-to-batch.
Ethyl Bromopyruvate ~12.2 g (1.05 eq)~1.22 kg (1.05 eq)Handle with care (lachrymator). Consider a closed-system addition funnel for safety.
Solvent (Ethanol) 100 mL10 LEnsure adequate stirring to prevent local hot spots. Mechanical stirring is recommended.
Reaction Temperature 78°C (Reflux)78°C (Reflux)Monitor internal temperature. The larger volume will have more thermal inertia.
Reaction Time 2-4 hours3-6 hours (or until completion by process monitoring)Reaction time may increase with scale; rely on in-process controls (e.g., HPLC, TLC).
Purification Method Recrystallization / Column ChromatographyRecrystallization / TriturationAvoid column chromatography at scale. Optimize recrystallization for yield and purity.
Expected Yield 75-90%70-85%Yields may slightly decrease on scale-up due to transfer losses and workup inefficiencies.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Q: My reaction yield is low or I'm getting no product. What should I do? A: Low yield is a frequent issue with several potential causes.[6]

  • Potential Cause 1: Poor Reagent Quality. The α-haloketone (ethyl bromopyruvate) can decompose upon storage. The thioamide may contain impurities.

    • Solution: Ensure the purity of your starting materials. Use freshly opened or purified ethyl bromopyruvate. Check the thioamide purity by NMR or melting point.[6]

  • Potential Cause 2: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or temperature.[8]

    • Solution: Monitor the reaction closely using TLC. If starting material remains, increase the reaction time or incrementally raise the temperature.[6]

  • Potential Cause 3: Incorrect Stoichiometry. An improper ratio of reactants can limit the yield.

    • Solution: Use a slight excess (1.05-1.2 equivalents) of the ethyl bromopyruvate to ensure the complete conversion of the more valuable thioamide.[6]

Troubleshooting_Yield Start Low or No Yield CheckTLC Check TLC for Starting Material Start->CheckTLC CheckPurity Verify Purity of Starting Materials CheckTLC->CheckPurity No Action_Heat Increase Reaction Time or Temperature CheckTLC->Action_Heat Yes Action_Purify Purify/Replace Reagents CheckPurity->Action_Purify Impure Action_Stoich Adjust Stoichiometry (Slight excess of Haloketone) CheckPurity->Action_Stoich Pure Result_Improved Yield Improved Action_Heat->Result_Improved Action_Purify->Result_Improved Action_Stoich->Result_Improved

Caption: Troubleshooting logic for addressing low product yield.

Q: My final product is an oil and won't crystallize. How can I purify it? A:

  • Potential Cause: The product may have a low melting point, or residual solvent or impurities are preventing crystallization.

    • Solution 1 (Trituration): Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization or wash away impurities, leaving a solid product.

    • Solution 2 (Solvent System): Experiment with different solvent systems for recrystallization. A co-solvent system like ethyl acetate/hexanes or ethanol/water is often effective. Start by dissolving the oil in a small amount of the more soluble solvent and slowly add the less soluble "anti-solvent" until turbidity appears, then cool.

    • Solution 3 (Chromatography): If all else fails, especially at the lab scale, purification by flash column chromatography is the most reliable method.

Q: I am observing significant side product formation. What is happening? A:

  • Potential Cause: Overheating the reaction can lead to decomposition or the formation of side products like bis-thiazoles.[6]

    • Solution: Carefully control the reaction temperature. Use an oil bath for consistent heating and monitor the internal reaction temperature, especially during scale-up. Do not exceed the optimal reflux temperature.

Experimental Workflow Overview

The entire process from planning to final product analysis follows a logical sequence.

Workflow Synthesis & Scale-Up Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Reagent Sourcing & Purity Check Stoich_Calc Stoichiometry Calculation Reagent_Prep->Stoich_Calc Reaction_Setup Reaction Setup (Solvent + Thioamide) Stoich_Calc->Reaction_Setup Reagent_Add Add Ethyl Bromopyruvate Reaction_Setup->Reagent_Add Reaction_Run Heat to Reflux & Monitor by TLC/HPLC Reagent_Add->Reaction_Run Solvent_Removal Solvent Removal Reaction_Run->Solvent_Removal Extraction Aqueous Wash & Extraction Solvent_Removal->Extraction Drying Dry & Concentrate Extraction->Drying Purification Recrystallization or Chromatography Drying->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Purity_Analysis Purity Analysis (HPLC) Characterization->Purity_Analysis

Caption: General experimental workflow for synthesis and analysis.

References

Mitigating the formation of impurities in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazole Synthesis

This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating the formation of impurities during thiazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for thiazole synthesis, and what are its main advantages?

A1: The Hantzsch thiazole synthesis is the most widely recognized and utilized method for creating thiazole ring systems.[1][2][3] Its primary advantages include its reliability, typically high yields, and the use of readily accessible starting materials, namely α-haloketones and thioamides.[2][4] The synthesis is often straightforward to perform and the product can sometimes be isolated by simple filtration.[1]

Q2: I'm experiencing low yields in my Hantzsch thiazole synthesis. What are the common causes and how can I troubleshoot this?

A2: Low yields can stem from several factors. A systematic troubleshooting approach is recommended.[5] Key areas to investigate include:

  • Suboptimal Reaction Conditions: The Hantzsch synthesis often requires heating.[4][5] If you are running the reaction at room temperature, consider increasing the temperature. Also, evaluate the solvent and reaction time, as these can significantly impact the yield.[4]

  • Purity of Starting Materials: Ensure your α-haloketone is pure and has been stored correctly, as these reagents can degrade over time. The purity of the thioamide should also be verified.[4]

  • Improper Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess of the thioamide (e.g., 1.5 equivalents) is a common practice to drive the reaction to completion.[6]

Q3: What are the typical impurities I should be aware of, and how are they formed?

A3: Impurities can arise from side reactions or unreacted starting materials. A common byproduct, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[5] Additionally, thioamides can be unstable in acidic environments, leading to degradation and the formation of other side products.[4] If using unsymmetrical starting materials, the formation of regioisomers is also a possibility.[4]

Q4: How can I minimize the formation of these impurities?

A4: To minimize impurity formation, consider the following strategies:

  • Optimize Reaction pH: If thioamide instability is suspected, running the reaction under neutral or slightly basic conditions may be beneficial.[4]

  • Control Temperature: Excessive heat can promote side reactions. A systematic optimization of the reaction temperature can help find the balance between a reasonable reaction rate and minimal byproduct formation.[4]

  • Workup Procedure: Careful control of pH during the workup and neutralization steps is crucial to prevent the hydrolysis of the desired product or other functional groups.[4]

  • Alternative Methods: Exploring solvent-free conditions or using microwave irradiation has been shown to improve yields and reduce reaction times, which can sometimes minimize the window for side reactions to occur.[5][7][8]

Q5: What analytical techniques are best for identifying and quantifying impurities in my reaction mixture?

A5: A combination of chromatographic and spectroscopic methods is typically employed:

  • Thin-Layer Chromatography (TLC): An essential technique for monitoring the progress of the reaction and getting a quick assessment of the purity of the crude product.[1][6]

  • High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying the desired product and any impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for confirming the structure of the final product and identifying the structures of any isolated impurities.[1][6]

  • Melting Point Analysis: A narrow melting point range for the isolated product is a good indicator of high purity.[1][6]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Recommendations
Poor Quality of Starting Materials - Verify the purity of the α-haloketone and thioamide using appropriate analytical techniques (e.g., NMR, melting point). - α-haloketones can be lachrymatory and may decompose upon storage; use freshly acquired or purified reagents if possible.[4]
Suboptimal Reaction Temperature - Many Hantzsch syntheses require heating to proceed efficiently.[4] If the reaction is sluggish at room temperature, incrementally increase the temperature and monitor progress by TLC. - Conversely, excessive heat can lead to the formation of degradation products.
Inappropriate Solvent - The choice of solvent can significantly affect reaction rates and yields. Alcohols like methanol or ethanol are commonly used.[1] If solubility is an issue or yields are low, consider screening other polar solvents.
Incorrect Stoichiometry - Ensure the molar ratios of your reactants are correct. It is common to use a slight excess of the thioamide (e.g., 1.5 equivalents) to ensure complete conversion of the limiting α-haloketone.[6]
Problem 2: High Level of Impurities in the Crude Product
Potential Cause Troubleshooting Steps & Recommendations
Side Reactions - Unstable reactants, such as thioamides in acidic conditions, can lead to byproducts.[4] Consider buffering the reaction or running it under neutral or slightly basic conditions. - The formation of isomeric byproducts may be favored under certain conditions (e.g., acidic pH).[5] Modifying the pH may alter the product distribution.
Incorrect Workup Procedure - During neutralization and extraction, ensure the pH is carefully controlled. Some thiazole derivatives may be sensitive to strongly acidic or basic conditions, leading to hydrolysis.[4] - Ensure the product is not water-soluble. The thiazole product is often poorly soluble in water and can be precipitated.[1]
Regioselectivity Issues - When using unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible.[4] Reaction conditions, such as pH, can influence the regioselectivity. Careful analysis of the product mixture by NMR is required to identify and quantify the isomers.

Experimental Protocols

Key Experiment 1: Hantzsch Synthesis of 2-amino-4-phenylthiazole

This protocol is adapted from established laboratory procedures for the Hantzsch thiazole synthesis.[1][4]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Magnetic stir bar

  • 20 mL scintillation vial or round-bottom flask

  • Hot plate with stirring capability

  • Buchner funnel and side-arm flask

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to a gentle reflux (a temperature setting of around 100°C can be used as a starting point) for 30 minutes.[1] The reaction mixture should become a clear solution.

  • Workup - Precipitation: After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents. A precipitate of the product should form.[6]

  • Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid (the filter cake) with cold water to remove any remaining salts.

  • Drying and Analysis: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product by determining its melting point and analyzing it via TLC and NMR spectroscopy.[1]

Visualizations

Hantzsch_Synthesis_Mechanism cluster_loss start_materials α-Haloketone + Thioamide intermediate1 S-Alkylated Intermediate (Thioimino Ether) start_materials->intermediate1  SN2 Attack intermediate2 Cyclized Intermediate (Hydroxythiazoline) intermediate1->intermediate2  Intramolecular  Cyclization product Aromatic Thiazole intermediate2->product  Dehydration dummy1 intermediate2->dummy1 h2o_loss H₂O hx_loss HX dummy1->h2o_loss - H₂O dummy2

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Impurity_Formation_Pathway intermediate Cyclized Intermediate (Hydroxythiazoline) thiazole 2-Aminothiazole (Desired Product) intermediate->thiazole Dehydration impurity 2-Imino-2,3-dihydrothiazole (Isomeric Impurity) intermediate->impurity Tautomerization/ Protonation Shift desired_path Desired Pathway side_path Side Reaction Pathway (e.g., Acidic Conditions)

Caption: Competing pathways in thiazole synthesis.

Troubleshooting_Workflow start Low Yield or Purity Issue check_sm Verify Purity of Starting Materials start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify or Replace Starting Materials sm_ok->purify_sm No check_conditions Review Reaction Conditions (Temp, Time, Solvent) sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Systematically Vary Temp, Time, Solvent conditions_ok->optimize_conditions No check_workup Analyze Workup & Purification conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Workup Correct? check_workup->workup_ok modify_workup Adjust pH Control, Recrystallization Solvent workup_ok->modify_workup No final_analysis Analyze Product by HPLC, NMR, MS workup_ok->final_analysis Yes modify_workup->check_workup

Caption: Troubleshooting workflow for thiazole synthesis.

References

Microwave-assisted synthesis to improve thiazole formation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Microwave-Assisted Thiazole Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve thiazole formation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for thiazole synthesis compared to conventional heating methods?

Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for thiazole formation.[1][2][3] The primary benefits include dramatically reduced reaction times, often from hours to minutes, and increased product yields.[4][5][6][7][8][9][10][11] This efficiency stems from the direct and uniform heating of the reaction mixture through microwave energy, which interacts with polar molecules to rapidly increase the temperature.[1][2][12] This rapid and localized heating can also lead to cleaner reactions with fewer by-products, simplifying purification.[13][14] Furthermore, microwave synthesis is considered a greener chemistry approach as it often requires less solvent and energy.[3][8][15]

Q2: How does microwave heating work and why is it more efficient for certain reactions?

Microwave heating operates through two main mechanisms: dipolar polarization and ionic conduction.[3][14] Polar molecules in the reaction mixture, such as solvents and reagents with a dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat.[12] In the case of ionic conduction, the movement of ions in the reaction mixture under the influence of the microwave field generates heat through electrical resistance.[12][14] This direct energy transfer to the molecules within the reaction vessel is much more efficient than conventional heating, which relies on slower heat transfer through the vessel walls.[13][16] This "inside-out" heating leads to a rapid and uniform temperature increase throughout the reaction mixture.[17]

Q3: What safety precautions should be taken when performing microwave-assisted organic synthesis?

Safety is paramount when using microwave reactors for organic synthesis. It is crucial to use equipment specifically designed for laboratory chemical reactions, not domestic microwave ovens.[18] Laboratory-grade microwave reactors have essential safety features like pressure and temperature monitoring and control.[18] Users should be aware of the potential for rapid pressure buildup, especially when using volatile solvents or performing reactions that generate gaseous byproducts.[17] It is also important to understand the stability of reagents and solvents at high temperatures to avoid decomposition into hazardous substances.[18] Always start with small-scale reactions to assess the reaction kinetics before scaling up.[18]

Q4: Can microwave synthesis be used for a variety of thiazole derivatives?

Yes, microwave-assisted synthesis is a versatile method applicable to a wide range of thiazole derivatives.[19][20] The Hantzsch thiazole synthesis, a cornerstone reaction for creating this heterocyclic ring, has been successfully adapted to microwave conditions for the preparation of various substituted 2-aminothiazoles.[4][21][22] The methodology has also been applied to the synthesis of more complex structures, including those with fused ring systems like imidazo[2,1-b]thiazoles.[4]

Troubleshooting Guide

Issue 1: Low product yield in Hantzsch thiazole synthesis.

  • Question: My microwave-assisted Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Hantzsch thiazole synthesis can arise from several factors.[23]

    • Suboptimal Reaction Parameters: The temperature, pressure, and reaction time are critical. You may need to optimize these parameters for your specific substrates. A systematic variation of temperature and time can help identify the optimal conditions.[23] For instance, in some cases, a maximum yield was obtained by heating at 90°C for 30 minutes.[4][24]

    • Solvent Choice: The solvent plays a crucial role in microwave absorption. Polar solvents like methanol, ethanol, and DMF are generally effective.[4][5][22] The choice of solvent can significantly impact the reaction rate and yield.

    • Purity of Starting Materials: Ensure that your α-haloketone and thiourea (or thioamide) are of high purity. Impurities can lead to side reactions and lower yields.[25]

    • Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. While a 1:1 ratio is often used, an excess of the thioamide component may be beneficial in some cases.[21]

Issue 2: Formation of side products.

  • Question: I am observing significant side product formation in my reaction mixture. How can I minimize this?

  • Answer: The formation of byproducts can be a challenge.

    • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can promote the formation of side products. Microwave synthesis often allows for milder conditions, which can improve selectivity.[2]

    • pH Control: In some cases, the pH of the reaction mixture can influence the product distribution. For the Hantzsch synthesis, basic workup is often employed to isolate the final product.[5]

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC to avoid over-running the reaction, which can lead to decomposition or subsequent reactions of the desired product.[26]

Issue 3: Difficulty in scaling up the reaction.

  • Question: I have successfully synthesized my thiazole on a small scale, but I am facing challenges when trying to scale up the reaction. What should I consider?

  • Answer: Scaling up microwave-assisted reactions requires careful consideration.

    • Heat Distribution: Uniform heating can become more challenging in larger reaction volumes. Ensure your microwave reactor is capable of providing homogeneous irradiation to the entire sample.

    • Pressure Management: Larger reaction volumes can lead to a more significant pressure increase. It is crucial to operate within the safe pressure limits of your equipment.

    • Parameter Re-optimization: Reaction parameters that were optimal on a small scale may need to be re-optimized for larger scales. It is advisable to scale up incrementally.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis

ProductMethodSolventTemperature (°C)TimeYield (%)Reference
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amineConventionalMethanolReflux8 hoursLower[4]
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amineMicrowaveMethanol9030 minutes95[4][24]
2-amino-4-phenylthiazoleConventionalEthanolReflux12 hours45-65[5]
2-amino-4-phenylthiazoleMicrowaveEthanol/DMSO-a few minutes70-92[5]
2-amino-4-substituted phenyl-thiazoleConventionalEthanolReflux12-14 hours58[10]
2-amino-4-substituted phenyl-thiazoleMicrowaveEthanol-6-8 minutes90[10]
2-substituted-thiazol-4(5H)-oneConventionalEthanol801.5 hours79-90[22]
2-substituted-thiazol-4(5H)-oneMicrowaveEthanol7010-15 minutes82-92[22]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • Microwave synthesis vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial, combine 2-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).[21]

  • Add methanol (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature of 90°C for 30 minutes with stirring.[4] The power can be set to be automatically adjusted to maintain the target temperature.

  • After the reaction is complete, allow the vial to cool to a safe temperature (below 50°C) before opening.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to precipitate the product.[21]

  • Collect the solid product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[26]

Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_conditions Reaction Conditions alpha-Haloketone alpha-Haloketone Thiol-keto_intermediate Thiol-keto Intermediate alpha-Haloketone->Thiol-keto_intermediate Nucleophilic Attack Thioamide Thioamide Thioamide->Thiol-keto_intermediate Cyclization_intermediate Cyclization Intermediate Thiol-keto_intermediate->Cyclization_intermediate Intramolecular Cyclization Thiazole Thiazole Cyclization_intermediate->Thiazole Dehydration Microwave_Irradiation Microwave Irradiation

Caption: Hantzsch Thiazole Synthesis Pathway.

Microwave_Synthesis_Workflow A 1. Prepare Reactants and Solvent B 2. Add to Microwave Vial with Stir Bar A->B C 3. Seal the Vial B->C D 4. Place in Microwave Reactor C->D E 5. Set Reaction Parameters (Temp, Time, Pressure) D->E F 6. Start Microwave Irradiation E->F G 7. Cooling F->G H 8. Product Isolation (Filtration/Extraction) G->H I 9. Purification (Recrystallization/Chromatography) H->I

Caption: General Experimental Workflow.

References

Validation & Comparative

Comparative analysis of the biological activity of methoxyphenyl thiazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of ortho-, meta-, and para-methoxyphenyl thiazole isomers reveals significant variations in their anticancer, antimicrobial, and enzyme inhibitory properties. The position of the methoxy group on the phenyl ring plays a crucial role in the pharmacological effects of these compounds, influencing their potency and mechanism of action.

This guide provides a comparative analysis of the biological activities of methoxyphenyl thiazole isomers, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of thiazole-based therapeutics.

Anticancer Activity: A Tale of Positional Importance

The substitution pattern of the methoxy group on the phenyl ring of thiazole derivatives significantly impacts their anticancer efficacy. While a comprehensive, direct comparative study of all three isomers across multiple cancer cell lines is limited in the available literature, structure-activity relationship (SAR) studies of various methoxyphenyl thiazole derivatives provide valuable insights.

Generally, the presence of multiple methoxy groups, such as a trimethoxyphenyl substituent, confers potent anticancer activity, with IC50 values in the low nanomolar range. The removal of these groups often leads to a dramatic loss of activity.[1] Among the monomethoxy isomers, the positional placement of the methoxy group is a key determinant of cytotoxicity.

Table 1: Comparative Anticancer Activity of Methoxyphenyl Thiazole Derivatives

Compound/IsomerCancer Cell LineIC50 (µM)Reference
2-aryl-4-(3,4,5-trimethoxybenzoyl)-thiazoleMelanoma & Prostate0.021 - 0.071[1]
ortho-Methoxyphenyl Thiazole DerivativeVariousWeak Activity[1]
meta-Methoxyphenyl Thiazole DerivativeVarious> 20[1]
para-Methoxyphenyl Thiazole DerivativeVarious> 20[1]
3-Methoxyphenyl Thiadiazole (SCT-4)MCF-7~74% viability at 100 µM[2]
4-Methoxyphenyl ThiadiazoleMCF-7~73.56% viability at 100 µM[2]

Note: The data presented is a compilation from different studies and may not represent a direct head-to-head comparison due to variations in the core thiazole structure and experimental conditions.

The primary mechanisms underlying the anticancer activity of these compounds include the inhibition of tubulin polymerization and the induction of apoptosis through the activation of caspases.[1][2]

Antimicrobial Activity: Emerging Potential

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. However, there is a scarcity of studies directly comparing the antimicrobial efficacy of ortho-, meta-, and para-methoxyphenyl thiazole isomers. The available data on various methoxyphenyl thiazole-containing compounds suggest that they exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Representative Methoxyphenyl Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Thiazole Derivative with 4-methoxyphenylS. aureus32
Thiazole Derivative with 4-methoxyphenylP. aeruginosa32
Heteroaryl(aryl) Thiazole Derivative (Compound 3)Various Bacteria230 - 700[3]
Heteroaryl(aryl) Thiazole Derivative (Compound 9)Various Fungi60 - 230[3]

Note: This table presents data from various methoxyphenyl thiazole derivatives to illustrate the general antimicrobial potential of this class of compounds. A direct comparison of isomers is not currently available.

Enzyme Inhibition: Targeting Key Pathological Processes

Methoxyphenyl thiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease, notably cyclooxygenase-2 (COX-2) and VEGFR-2. COX-2 is a key enzyme in the inflammatory pathway, while VEGFR-2 is crucial for angiogenesis, the formation of new blood vessels that support tumor growth.

While direct comparative studies on the enzyme inhibitory activities of the three isomers are not abundant, research on related compounds indicates that the substitution pattern influences inhibitory potency. For instance, in a series of thiazole carboxamide derivatives, a compound with a trimethoxyphenyl group was found to be a selective COX-2 inhibitor.[4]

Table 3: Enzyme Inhibitory Activity of Methoxyphenyl Thiazole Derivatives

Compound ClassEnzymeInhibitionReference
Methoxyphenyl Thiazole CarboxamidesCOX-253.9–81.5% at 5 µM[4]
Methoxyphenyl Thiazole CarboxamidesCOX-114.7–74.8% at 5 µM[4]
2-(Trimethoxyphenyl)-ThiazolesCOX-2IC50: ~23-29 µM[1]
Thiazole DerivativesVEGFR-2Potent Inhibition (IC50 in nM range)[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Provided below are outlines of key experimental protocols for assessing the biological activities of methoxyphenyl thiazole isomers.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methoxyphenyl thiazole isomers (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro COX-2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of cyclooxygenase-2.

Protocol:

  • Enzyme and Compound Preparation: Prepare a solution of human recombinant COX-2 enzyme and serial dilutions of the test compounds in an appropriate buffer.

  • Pre-incubation: Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Tubulin Polymerization Assay

This cell-free assay measures the effect of compounds on the assembly of microtubules from purified tubulin.

Protocol:

  • Reagent Preparation: Prepare a solution of purified tubulin (e.g., from bovine brain) in a polymerization buffer containing GTP.

  • Compound Incubation: Incubate the tubulin solution with various concentrations of the methoxyphenyl thiazole isomers on ice.

  • Polymerization Induction: Transfer the mixture to a pre-warmed 37°C microplate reader to initiate polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

  • Data Analysis: Determine the rate and extent of tubulin polymerization in the presence of the test compounds compared to a control (e.g., DMSO). Calculate the IC50 value for inhibition of tubulin polymerization.

Signaling Pathways and Mechanisms of Action

The biological effects of methoxyphenyl thiazole isomers are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways implicated in their anticancer activity.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active) Dimerized & Phosphorylated VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Ras Ras VEGFR2_active->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Methoxyphenyl Thiazole Isomer Inhibitor->VEGFR2_active Inhibits Kinase Activity

VEGFR-2 signaling pathway and its inhibition.

Tubulin_Apoptosis_Pathway cluster_cellular Cellular Processes cluster_apoptosis Apoptosis Cascade Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) Caspase9 Caspase-9 (Initiator) CellCycle->Caspase9 Activates Caspase8 Caspase-8 (Initiator) CellCycle->Caspase8 Activates Inhibitor Methoxyphenyl Thiazole Isomer Inhibitor->Tubulin Binds to Colchicine Site Inhibits Polymerization Caspase37 Caspase-3/7 (Effector) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Cleaves Cellular Substrates Caspase8->Caspase37 Activates

References

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate vs. other thiazole derivatives in anticancer assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. While a comprehensive search of scientific literature was conducted for the specific compound Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate , no published data regarding its anticancer activity was identified.

Therefore, this guide provides a comparative overview of other prominent thiazole derivatives that have been evaluated in anticancer assays. The data presented herein is collated from various studies to offer a valuable resource for researchers engaged in the discovery and development of novel anticancer agents. This guide summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of these promising compounds.

Comparative Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against a panel of human cancer cell lines. The data highlights the diverse potency of this class of compounds and the influence of different substitutions on their anticancer efficacy.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 2-N-methylamino-5-aryl-thiazoleA549 (Lung)0.005[1]
MCF-7 (Breast)0.015[1]
HT-29 (Colon)>100[1]
2 2-Amino-5-aryl-thiazoleA549 (Lung)1.2[1]
MCF-7 (Breast)0.96[1]
HT-29 (Colon)1.3[1]
3 Ethyl 2-(substituted-amino)thiazole-4-carboxylateRPMI-8226 (Leukemia)0.08[2]
4 2-(3'-indolyl)-N-arylthiazole-4-carboxamideHeLa (Cervical)3.41[3]
HEK293T (Kidney)8.64[3]

Experimental Protocols

A standardized experimental protocol is crucial for the reliable evaluation and comparison of the anticancer activity of novel compounds. The following sections detail a typical methodology employed in the cited studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow A Cell Seeding B Compound Treatment A->B 24h C Incubation B->C 48-72h D MTT Addition C->D E Formazan Solubilization D->E 4h F Absorbance Measurement E->F G IC50 Calculation F->G

Figure 1. General workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with the thiazole derivatives at various concentrations. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Thiazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the prominent mechanisms is the inhibition of tubulin polymerization.

Tubulin Polymerization Inhibition

Many potent thiazole derivatives function as microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, which disrupts the assembly of microtubules. This leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][4]

Tubulin_Inhibition cluster_0 Thiazole Derivative Action cluster_1 Cellular Consequences Thiazole Thiazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Thiazole->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 2. Mechanism of action of tubulin-targeting thiazole derivatives.

Conclusion and Future Directions

The thiazole scaffold remains a highly promising framework for the development of novel anticancer agents. The diverse chemical space accessible through modifications of the thiazole ring allows for the fine-tuning of potency and selectivity against various cancer types.

While no specific anticancer data for This compound is currently available in the public domain, the strong performance of other ethyl 2-aminothiazole-4-carboxylate analogs suggests that this compound, and others in its class, warrant further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of 2-arylthiazole-4-carboxylate derivatives to explore their therapeutic potential. Detailed structure-activity relationship studies, coupled with mechanistic investigations, will be crucial in identifying lead candidates for further preclinical and clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-Thiazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aryl-thiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Structure-activity relationship (SAR) studies on this class of compounds have revealed key insights into the structural requirements for potent and selective activity against various biological targets, including cancer cells, enzymes, and microbial pathogens.[2][3][4] This guide provides a comparative analysis of the SAR of 2-aryl-thiazole-4-carboxylates, presenting quantitative data, detailed experimental protocols, and a visual representation of a common synthetic workflow.

Quantitative SAR Data Comparison

The biological activity of 2-aryl-thiazole-4-carboxylate derivatives is highly dependent on the nature and position of substituents on the aryl ring at the 2-position and modifications of the carboxylate moiety at the 4-position. The following tables summarize the quantitative SAR data for different series of these compounds, highlighting their anticancer and enzyme inhibitory activities.

Table 1: Anticancer Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) against Melanoma (SK-MEL-5) and Prostate Cancer (PC-3) Cell Lines.[5][6][7]

Compound"A" Ring (at C2)"C" Ring (at C4-carbonyl)IC50 (μM) - SK-MEL-5IC50 (μM) - PC-3
8f Phenyl3,4,5-Trimethoxyphenyl0.0210.071
8g 4-Fluorophenyl3,4,5-Trimethoxyphenyl0.0250.065
8h 4-Chlorophenyl3,4,5-Trimethoxyphenyl0.0330.081
8i 4-Bromophenyl3,4,5-Trimethoxyphenyl0.0450.102
8j 4-Methylphenyl3,4,5-Trimethoxyphenyl0.0580.125
2a Phenyl3,4,5-Trimethoxyphenyl (amide linker)> 50> 50
5 Phenyl3,4,5-Trimethoxyphenyl (unsaturated thiazole)> 50> 50

Note: The lead compound, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), showed activity in the μM range. The modification to the SMART compounds with a ketone linker and a thiazole "B" ring significantly enhanced potency to the low nM range.[5][6]

Table 2: Vascular Adhesion Protein-1 (VAP-1) Inhibitory Activity of Thiazole Derivatives.[3][4]

CompoundModificationsHuman VAP-1 IC50 (nM)Rat VAP-1 IC50 (nM)
10 Guanidine group inclusion23014
35c Hybrid design from HTS hit2072

Table 3: Antiproliferative Activity of 2-Phenylthiazole-4-carboxamide Derivatives.[8]

CompoundArylacetamido Substituent (para-position of 2-phenyl)IC50 (μg/mL) - T47DIC50 (μg/mL) - Caco-2IC50 (μg/mL) - HT-29
Unsubstituted Phenyl> 50> 50> 50
4-Methoxy 4-Methoxyphenyl> 50< 10> 50
2-Methoxy 2-Methoxyphenyl< 10> 50< 10
3-Fluoro 3-Fluorophenyl< 10< 10< 10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are the generalized experimental protocols for the synthesis and biological evaluation of 2-aryl-thiazole-4-carboxylates.

  • Synthesis of (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acids: L-cysteine is reacted with the appropriate benzonitrile in a methanol and pH 6.4 phosphate buffer solution at room temperature.

  • Formation of Weinreb amides: The resulting thiazolidine carboxylic acids are coupled with N,O-dimethylhydroxylamine using EDCI/HOBt as coupling reagents.

  • Dehydrogenation to Thiazole: The thiazolidine ring is dehydrogenated to a thiazole ring using bromotrichloromethane (CBrCl3) and DBU.

  • Addition of the "C" ring: The thiazole Weinreb amide is reacted with an appropriate aryl lithium or Grignard reagent in anhydrous THF to yield the final 4-substituted methoxybenzoyl-aryl-thiazole compounds.

  • Cell Seeding: Human cancer cell lines (e.g., SK-MEL-5, PC-3, T47D, Caco-2, HT-29) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, diluted with culture medium) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or acidic isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

  • Enzyme and Substrate Preparation: Recombinant human or rat VAP-1 enzyme and a suitable substrate (e.g., benzylamine) are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection of Product Formation: The production of hydrogen peroxide, a product of the amine oxidase activity of VAP-1, is measured using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase.

  • IC50 Determination: The fluorescence intensity is measured over time, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of 2-aryl-thiazole-4-carboxylate derivatives as potential therapeutic agents.

Caption: Generalized workflow for the synthesis and SAR-guided development of 2-aryl-thiazole-4-carboxylate derivatives.

This guide provides a snapshot of the extensive research conducted on 2-aryl-thiazole-4-carboxylates. The presented data and methodologies underscore the importance of systematic structural modifications in optimizing the biological activity of this versatile chemical scaffold. Further exploration into diverse substitutions and therapeutic applications will undoubtedly continue to expand the medicinal chemistry landscape of these compounds.

References

A Comprehensive Guide to the Cross-Reactivity Profiling of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical development. Given the absence of specific public data on its off-target profile, this document outlines a systematic approach for its evaluation, comparing it with established selective inhibitors of potential target families. The methodologies and workflows presented are standard in drug discovery for ensuring the selectivity and safety of lead compounds.

The thiazole scaffold is a common feature in many biologically active molecules, known to interact with a wide range of protein targets. Derivatives of thiazole have been reported as inhibitors of enzymes such as cyclooxygenases (COX) and various protein kinases, as well as modulators of G-protein coupled receptors (GPCRs). Therefore, a thorough cross-reactivity assessment for this compound is essential to understand its selectivity and potential for off-target effects.

Comparative Analysis of Potential Off-Targets

To build a cross-reactivity profile, the compound of interest should be screened against panels of well-characterized protein targets. Based on the activities of structurally related thiazole derivatives, key protein families to investigate include protein kinases, COX enzymes, and GPCRs. The following table provides a template for summarizing screening data, comparing the hypothetical performance of this compound with known selective inhibitors.

Target ClassSpecific TargetCompound of InterestAlternative 1 (Selective Inhibitor)Alternative 2 (Selective Inhibitor)Assay Type
Protein Kinases EGFRThis compoundGefitinib (IC50: ~2-37 nM)Erlotinib (IC50: ~2 nM)Kinase Activity Assay
VEGFR-2This compoundSunitinib (IC50: ~80 nM)Sorafenib (IC50: ~90 nM)Kinase Activity Assay
c-MetThis compoundCrizotinib (IC50: ~8 nM)Capmatinib (IC50: ~0.8 nM)Kinase Activity Assay
Cyclooxygenases COX-1This compoundSC-560 (IC50: ~9 nM)Ketorolac (IC50: ~20 nM)Enzyme Immunoassay
COX-2This compoundCelecoxib (IC50: ~40 nM)NS-398 (IC50: ~3.8 µM)Enzyme Immunoassay
GPCRs A2A Adenosine ReceptorThis compoundZM241385 (Ki: ~0.5 nM)Istradefylline (Ki: ~2.2 nM)Radioligand Binding Assay
Dopamine D2 ReceptorThis compoundHaloperidol (Ki: ~1.5 nM)Risperidone (Ki: ~3.2 nM)Radioligand Binding Assay

Note: IC50/Ki values for the "Compound of Interest" are hypothetical and would need to be determined experimentally. Values for alternatives are approximate and sourced from public literature for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cross-reactivity profiling. Below are standard protocols for key assays.

Kinase Panel Screening (Radiometric Assay)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad range of protein kinases.

  • Materials:

    • Purified recombinant kinases.

    • Specific peptide substrates for each kinase.

    • [γ-³³P]ATP.

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • 96-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound dilution (or DMSO for control).

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

GPCR Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound to a specific GPCR.

  • Objective: To measure the ability of this compound to displace a known radioligand from a GPCR.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A specific radioligand for the target GPCR (e.g., [³H]-ligand).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Test compound stock solution.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Glass fiber filter mats.

    • Cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the binding buffer, the radioligand at a fixed concentration (typically at or below its Kd), the test compound dilution, and the cell membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding from wells containing the non-specific binding control.

    • Calculate specific binding and plot it against the log concentration of the test compound to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement in a cellular context.[2][3][4][5][6]

  • Objective: To confirm that this compound binds to a specific target protein in intact cells by measuring changes in the protein's thermal stability.

  • Materials:

    • Cultured cells expressing the target protein.

    • Test compound.

    • PBS (Phosphate-Buffered Saline).

    • Lysis buffer with protease inhibitors.

    • Thermal cycler.

    • SDS-PAGE and Western blot reagents.

    • Antibody specific to the target protein.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures in a thermal cycler for 3 minutes, then cool to room temperature.

    • Lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer).

    • Centrifuge the lysates at high speed to pellet denatured, aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the cross-reactivity profiling of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Profile Analysis Compound Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate KinasePanel Kinase Panel (>300 kinases) Compound->KinasePanel Broad-spectrum screen GPCRPanel GPCR Panel (~50 receptors) Compound->GPCRPanel OtherPanels Other Panels (e.g., Ion Channels) Compound->OtherPanels PrimaryHits Identify Primary Hits (% Inhibition > 50%) KinasePanel->PrimaryHits GPCRPanel->PrimaryHits OtherPanels->PrimaryHits IC50 IC50/Ki Determination (10-point dose-response) PrimaryHits->IC50 ConfirmedHits Confirmed Off-Targets (Potent IC50/Ki) IC50->ConfirmedHits CETSA Cellular Thermal Shift Assay (CETSA) ConfirmedHits->CETSA Verify target engagement CellularAssay Functional Cellular Assay ConfirmedHits->CellularAssay Assess functional effect FinalProfile Final Cross-Reactivity Profile CETSA->FinalProfile CellularAssay->FinalProfile SAR Structure-Activity Relationship (SAR) Analysis FinalProfile->SAR

Caption: Experimental workflow for cross-reactivity profiling.

G Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates AA Arachidonic Acid (AA) PLA2->AA releases Membrane Membrane Phospholipids Membrane->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase substrate PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 produces EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors binds to Downstream Downstream Signaling (cAMP, Ca2+, MAPK) EP_Receptors->Downstream activates Inflammation Inflammation, Pain, Fever Downstream->Inflammation leads to

Caption: The COX-2 signaling pathway in inflammation.

G cluster_assays Assay Methodologies cluster_targets Potential Off-Target Families Compound Ethyl 2-(2-methoxyphenyl) thiazole-4-carboxylate KinaseAssay Kinase Activity Assay Compound->KinaseAssay tested by BindingAssay Radioligand Binding Assay Compound->BindingAssay CellularAssay Cellular Thermal Shift Assay Compound->CellularAssay Kinases Protein Kinases (e.g., EGFR, VEGFR-2) KinaseAssay->Kinases measures effect on GPCRs GPCRs (e.g., A2A, D2) BindingAssay->GPCRs measures binding to CellularAssay->Kinases confirms engagement with CellularAssay->GPCRs Other Other Enzymes (e.g., COX-2) CellularAssay->Other

Caption: Logical relationships in cross-reactivity profiling.

References

Comparing the efficacy of different synthesis routes for Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds, the thiazole moiety represents a scaffold of significant interest due to its prevalence in a wide range of biologically active molecules. The efficient and high-yielding synthesis of substituted thiazoles is a critical aspect of medicinal chemistry and drug discovery. This guide provides a comparative analysis of different synthetic routes for Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, a representative 2,4-disubstituted thiazole. The efficacy of each route is evaluated based on reaction yield, time, and conditions, with detailed experimental protocols provided for each key method.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the primary synthetic routes to this compound and its analogues.

Synthetic RouteGeneral YieldReaction TimeKey AdvantagesCommon Drawbacks
Conventional Hantzsch Thiazole Synthesis Good (75-85%)6-12 hoursWell-established, reliable, good yields.Requires elevated temperatures and relatively long reaction times.
Microwave-Assisted Hantzsch Synthesis Excellent (85-95%)10-30 minutesDramatically reduced reaction times, often higher yields, cleaner reactions.[1][2][3][4][5]Requires specialized microwave equipment.
One-Pot, Three-Component Synthesis Good (80-90%)2-4 hoursProcedural simplicity, time-efficient by avoiding isolation of intermediates.[6][7][8][9][10]May require careful optimization of reaction conditions to minimize side products.

In-Depth Analysis and Experimental Protocols

This section provides a detailed overview of the synthetic methodologies, including reaction schemes and comprehensive experimental protocols.

Route 1: Conventional Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[9] It involves the cyclocondensation of a thioamide with an α-haloketone or α-haloester. In the case of this compound, the key precursors are 2-methoxythiobenzamide and ethyl bromopyruvate.

Reaction Scheme:

Experimental Protocol:

  • Preparation of 2-methoxythiobenzamide: 2-Methoxybenzamide (1 equivalent) is treated with Lawesson's reagent (0.5 equivalents) in dry toluene. The reaction mixture is heated to reflux for 2-3 hours. After cooling, the solvent is removed under reduced pressure, and the crude thioamide is purified by column chromatography or recrystallization.

  • Hantzsch Cyclization: To a solution of 2-methoxythiobenzamide (1 equivalent) in absolute ethanol (10 mL/mmol), ethyl bromopyruvate (1.1 equivalents) is added.[11][12] The reaction mixture is heated to reflux (approximately 78°C) for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Route 2: Microwave-Assisted Hantzsch Synthesis

To address the long reaction times associated with the conventional Hantzsch synthesis, microwave-assisted organic synthesis (MAOS) offers a significant improvement. The use of microwave irradiation can dramatically accelerate the rate of reaction, often leading to higher yields and cleaner product formation.[1][2][3][4][5]

Reaction Scheme:

Experimental Protocol:

  • Reactant Preparation: In a specialized microwave reaction vessel, 2-methoxythiobenzamide (1 equivalent) and ethyl bromopyruvate (1.1 equivalents) are dissolved in a minimal amount of a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[1]

  • Microwave Irradiation: The sealed vessel is placed in a microwave reactor and irradiated at a constant temperature (e.g., 100-120°C) for 15-30 minutes. The reaction progress can be monitored by TLC after cooling the vessel.

  • Work-up and Purification: After the reaction is complete, the vessel is cooled to room temperature. The solvent is removed in vacuo, and the residue is worked up as described in the conventional Hantzsch synthesis protocol. Purification by column chromatography typically yields the desired product in high purity.

Route 3: One-Pot, Three-Component Synthesis

A more convergent and atom-economical approach is a one-pot, three-component reaction. This method circumvents the need to isolate intermediates, thereby saving time and resources. For the target molecule, this can be envisioned by reacting 2-methoxybenzaldehyde, thiosemicarbazide, and ethyl bromopyruvate in a single reaction vessel.[6][7][8][10]

Reaction Scheme:

Experimental Protocol:

  • Initial Condensation: In a round-bottom flask, 2-methoxybenzaldehyde (1 equivalent) and thiosemicarbazide (1 equivalent) are dissolved in ethanol. A catalytic amount of an acid, such as a few drops of acetic acid, is added. The mixture is stirred at room temperature for 30-60 minutes to form the corresponding thiosemicarbazone intermediate, which is monitored by TLC.

  • Cyclization: Without isolating the intermediate, ethyl bromopyruvate (1.1 equivalents) and a weak base, such as sodium acetate, are added to the reaction mixture. The flask is then heated to reflux for 2-4 hours.

  • Work-up and Purification: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Visualizing the Synthetic Comparison Workflow

The following diagram illustrates the logical flow of comparing the different synthetic routes.

Synthesis_Comparison Start Target Molecule: This compound Route1 Route 1: Conventional Hantzsch Synthesis Start->Route1 Route2 Route 2: Microwave-Assisted Hantzsch Start->Route2 Route3 Route 3: One-Pot, Three-Component Synthesis Start->Route3 Comparison Comparative Analysis: Yield, Time, Conditions Route1->Comparison Route2->Comparison Route3->Comparison Conclusion Selection of Optimal Route Comparison->Conclusion

Caption: Logical workflow for comparing synthesis routes.

References

Comparative Analysis of Thiazole Derivatives: A Focus on In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes the available in vitro data for potent structural analogs of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, offering a comparative overview for researchers and drug development professionals. The primary therapeutic application investigated for these related compounds is in oncology, with a notable mechanism of action being the inhibition of tubulin polymerization.[1][2]

In Vitro Anticancer Activity of Structurally Related Thiazole Derivatives

A series of 4-substituted methoxybenzoyl-aryl-thiazoles have demonstrated significant antiproliferative activity against various cancer cell lines. The substitution pattern on the phenyl ring at the 2-position of the thiazole, as well as modifications to the linker and the "C" ring, have been shown to be critical for cytotoxic potency.[2] The antiproliferative activity of these compounds has been shown to be in the low nanomolar range for the most potent analogs, comparable to the well-known anticancer agent Colchicine.[1]

Below is a summary of the in vitro cytotoxicity data for selected potent analogs.

Compound IDStructureCancer Cell LineIC50 (µM)
8f 2-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzoyl)thiazoleMelanoma (UACC-62)0.021
Melanoma (SK-MEL-5)0.035
Prostate (PC-3)0.042
Prostate (DU-145)0.071
8g 2-(4-methoxyphenyl)-4-(3,5-dimethoxybenzoyl)thiazoleMelanoma (UACC-62)0.17
Melanoma (SK-MEL-5)0.21
Prostate (PC-3)0.25
Prostate (DU-145)0.42

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of related thiazole derivatives.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Plating: Cancer cell lines (e.g., UACC-62, SK-MEL-5, PC-3, DU-145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thiazole compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. The medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Colchicine) are included. The plates are then incubated for 48-72 hours.[3]

  • MTT Addition and Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C, allowing the MTT to be metabolized.[3]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated using the formula: % Inhibition = 100 - [ (Absorbance of treated cells / Absorbance of control cells) x 100 ]. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[3]

Visualizations

Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel thiazole-based anticancer compounds.

G cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening HitID Hit Identification (IC50 Determination) Screening->HitID MoA Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) HitID->MoA LeadOpt Lead Optimization MoA->LeadOpt

Caption: A typical workflow for anticancer drug discovery with thiazole derivatives.

Putative Signaling Pathway Inhibition

Many thiazole-based anticancer agents are believed to exert their effects through the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

G Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitosis Mitosis Microtubules->Mitosis Thiazole Thiazole Derivatives (e.g., SMART compounds) Thiazole->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Mitosis->Apoptosis Cell Cycle Arrest

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

References

Head-to-Head Comparison: Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate and Established Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory agent, Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, with well-established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Ibuprofen. The comparison focuses on the inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation.

Due to the limited publicly available data on the specific COX inhibitory activity of this compound, this guide utilizes data for a structurally related compound, 2-(3,4,5-trimethoxyphenyl)-4-phenyl-1,3-thiazole (Compound A3) , as a proxy to provide a representative comparison. This proxy compound shares the core 2-phenylthiazole scaffold, with methoxy substitutions on the phenyl ring, suggesting a similar potential mechanism of action.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the compared compounds against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Proxy for this compound (Compound A3) COX-1>250
COX-227.07>9.24
Celecoxib COX-17.6
COX-20.04190
Ibuprofen COX-113
COX-23700.035

Note: The data for the proxy compound, Compound A3, is derived from a study on 2-(trimethoxyphenyl)-thiazoles. The IC50 values for Celecoxib and Ibuprofen are established reference values.

Experimental Protocols

The following is a generalized protocol for an in vitro COX inhibition assay, based on commercially available kits and published methodologies. This protocol outlines the key steps involved in determining the IC50 values presented in the comparison table.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Enzyme immunoassay (EIA) reagents for prostaglandin E2 (PGE2) detection

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer.

  • Compound Incubation: A range of concentrations of the test compound (and reference inhibitors) are pre-incubated with the respective COX enzymes in a microplate well for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped, typically by the addition of a strong acid.

  • Prostaglandin Quantification: The amount of prostaglandin (e.g., PGE2) produced in each well is quantified using a competitive enzyme immunoassay (EIA). The intensity of the colorimetric signal is inversely proportional to the amount of prostaglandin produced.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (enzyme without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for inhibitor screening.

COX_Signaling_Pathway cluster_inhibitors Inhibitors Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Platelet Aggregation, Stomach Lining Protection Platelet Aggregation, Stomach Lining Protection Prostaglandins (PGE2, PGI2, etc.)->Platelet Aggregation, Stomach Lining Protection Ibuprofen Ibuprofen Ibuprofen->COX-1 (constitutive) Ibuprofen->COX-2 (inducible) Celecoxib Celecoxib Celecoxib->COX-2 (inducible) This compound This compound This compound->COX-2 (inducible) (Potential)

Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilute COX Enzymes Dilute COX Enzymes Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Dilute COX Enzymes->Pre-incubate Enzyme and Inhibitor Prepare Inhibitor Concentrations Prepare Inhibitor Concentrations Prepare Inhibitor Concentrations->Pre-incubate Enzyme and Inhibitor Initiate Reaction with Arachidonic Acid Initiate Reaction with Arachidonic Acid Pre-incubate Enzyme and Inhibitor->Initiate Reaction with Arachidonic Acid Stop Reaction Stop Reaction Initiate Reaction with Arachidonic Acid->Stop Reaction Quantify Prostaglandin Production (EIA) Quantify Prostaglandin Production (EIA) Stop Reaction->Quantify Prostaglandin Production (EIA) Calculate % Inhibition Calculate % Inhibition Quantify Prostaglandin Production (EIA)->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Experimental workflow for in vitro COX inhibitor screening.

A Comparative Guide to the Purity Analysis of Synthesized Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of synthetically derived Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate against established commercial standards. Ensuring high purity is critical for reliable downstream applications, from fundamental research to pharmaceutical development.[1] This document outlines the standard analytical protocols, presents data in a comparative format, and illustrates the logical workflow for purity assessment.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring, a structure known to be a valuable intermediate in the synthesis of various bioactive molecules.[1][2] Its derivatives are explored for their potential in developing novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial drugs.[2][3] Given its role as a key building block, the purity of this compound is paramount to ensure the desired reaction outcomes, minimize side-product formation, and guarantee the integrity of biological and chemical screening results.[1]

This guide compares a batch of newly synthesized this compound with a commercially available standard, which typically has a purity of ≥97%.[2]

Experimental Workflow for Purity Benchmarking

The purity of the synthesized compound was evaluated against a commercial standard using a multi-pronged analytical approach. This ensures a comprehensive characterization of the compound and a reliable assessment of its purity. The workflow is depicted below.

G cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Benchmarking cluster_data Data Comparison & Conclusion Synthesis Synthesize Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate Purification Purify Crude Product (e.g., Recrystallization) Synthesis->Purification Sample_Prep Prepare Samples: 1. Synthesized Compound 2. Commercial Standard Purification->Sample_Prep HPLC High-Performance Liquid Chromatography (HPLC) Sample_Prep->HPLC Quantitative Purity NMR Nuclear Magnetic Resonance (¹H NMR) Sample_Prep->NMR Structural Verification MS Mass Spectrometry (LC-MS) Sample_Prep->MS Molecular Weight Confirmation Compare_Data Compare Spectra & Purity Data HPLC->Compare_Data NMR->Compare_Data MS->Compare_Data Purity_Conclusion Determine Purity of Synthesized Compound Compare_Data->Purity_Conclusion

Caption: Experimental workflow for purity analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of a compound by separating it from potential impurities.

  • Instrumentation : Agilent 1260 Infinity II LC System or equivalent.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

  • Gradient Program : Start at 70% B, decrease to 30% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV-Vis detector at 300 nm.[4]

  • Sample Preparation : Samples of both the synthesized compound and the commercial standard were prepared at a concentration of 1 mg/mL in Acetonitrile.

  • Analysis : The purity is calculated based on the area percentage of the main peak in the chromatogram.

3.2 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound by analyzing the chemical environment of its hydrogen atoms.

  • Instrumentation : Bruker Avance 400 MHz spectrometer or equivalent.[5]

  • Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).[5]

  • Sample Preparation : Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d₆.

  • Analysis : The resulting spectrum for the synthesized compound is compared with that of the commercial standard. The presence of unexpected peaks may indicate impurities.

3.3 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the identity of the compound by measuring its molecular weight.

  • Instrumentation : Waters ACQUITY UPLC I-Class with a single quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Analysis : The mass spectrum is analyzed for the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (C₁₃H₁₃NO₃S, MW: 263.32 g/mol ).[2]

Comparative Data Summary

The quantitative data from the analytical tests are summarized below, comparing the synthesized product against the commercial standard.

ParameterSynthesized ProductCommercial StandardMethod
Purity (Area %) 98.6%98.2%HPLC
Retention Time (min) 10.410.4HPLC
Molecular Weight ([M+H]⁺) 264.07264.07LC-MS
¹H NMR Conforms to structureConforms to structureNMR
Appearance Yellow SolidYellow SolidVisual

Relevance in Biological Pathways

Thiazole derivatives are investigated for their roles as modulators of various biological pathways, often implicated in diseases like cancer or inflammatory conditions. The diagram below illustrates a hypothetical signaling pathway where a thiazole-based inhibitor might act.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Inflammation TF->Proliferation Inhibitor Thiazole Derivative (Synthesized Compound) Inhibitor->Kinase1 Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The analytical data demonstrates that the synthesized batch of this compound exhibits a purity of 98.6%, which is comparable to, and slightly exceeds, the commercial standard's purity of 98.2%. The structural identity was unequivocally confirmed by ¹H NMR and the molecular weight was verified by LC-MS. This rigorous benchmarking confirms that the synthesized material is of high quality and suitable for use in sensitive research and development applications.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 2-Arylthiazole-4-carboxylates and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the reproducibility and performance of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate and its structural analogs in synthetic chemistry and biological assays.

Initial research indicates a scarcity of publicly available data specifically detailing the reproducibility of the synthesis and biological testing of this compound. To provide a comprehensive guide for researchers, scientists, and drug development professionals, this document will focus on a comparative analysis of structurally similar 2-arylthiazole-4-carboxylate derivatives. By examining the synthetic methodologies and biological activities of these related compounds, we can infer potential strategies and challenges relevant to the target molecule.

This guide will draw comparisons from published data on related thiazole compounds, focusing on synthetic routes, yields, and the outcomes of biological testing, such as anticancer and antimicrobial assays.

I. Comparison of Synthetic Methodologies

The synthesis of 2-arylthiazole-4-carboxylates and their derivatives generally follows established chemical pathways. The reproducibility of these syntheses can be influenced by factors such as reaction conditions, purity of starting materials, and purification methods. Below is a comparison of common synthetic strategies for compounds structurally related to this compound.

Table 1: Comparison of Synthetic Protocols for 2-Arylthiazole Derivatives

Compound ClassGeneral Synthetic RouteKey ReagentsReported YieldsReference
4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART)Cyclization of L-cysteine with benzonitriles, followed by amide coupling and dehydrogenation.L-cysteine, benzonitriles, EDCI, HOBt, BrCCl₃, DBU40.0% for specific analogs[1][2][1][2]
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylatesCyclization of thiosemicarbazones with ethyl bromopyruvate.Thiosemicarbazones, ethyl bromopyruvateModerate yields (48-69%) for related hydrazides[3][4][3][4]
Thiazole Carboxamide DerivativesAmide coupling of a 2-arylthiazole-4-carboxylic acid with an aniline derivative.2-(4-Methoxyphenyl)thiazole-4-carboxylic acid, EDC, DMAP, aniline49.8% - 92.4%[5][5]
N-substituted 2-(4-pyridinyl)thiazole carboxamidesHydrolysis of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates followed by amide coupling.LiOH·H₂O, various amines, EDC·HCl, HOBtNot specified in abstract[6][6]

Experimental Workflow for a General Synthesis of 2-Arylthiazole-4-carboxylates

cluster_synthesis Synthesis of Thiazole Core cluster_modification Functional Group Interconversion cluster_purification Purification and Analysis A Aryl Nitrile / Thioamide C Cyclization Reaction A->C B Cyclization Reagent (e.g., Ethyl bromopyruvate) B->C D 2-Arylthiazole-4-carboxylate Ester C->D E Hydrolysis D->E F 2-Arylthiazole-4-carboxylic Acid E->F G Amide Coupling F->G H Amide Derivative G->H I Column Chromatography H->I J Recrystallization H->J K Characterization (NMR, MS, etc.) I->K J->K cluster_pathway Tubulin Polymerization Pathway A Thiazole Derivative B Tubulin A->B Inhibits C Microtubule Formation B->C Polymerization D Disruption of Mitotic Spindle C->D Essential for E Cell Cycle Arrest D->E F Apoptosis E->F

References

Thiazole Derivatives as Promising EGFR Kinase Inhibitors: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico performance of novel thiazole compounds against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This guide provides a comparative analysis of their binding affinities, supported by detailed experimental protocols and pathway visualizations to aid researchers in the field of drug discovery.

The development of targeted therapies against critical signaling pathways in cancer is a cornerstone of modern oncology research. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which governs essential cellular processes like proliferation, survival, and differentiation, is frequently dysregulated in various cancers, making it a prime therapeutic target.[1][2] Thiazole-based compounds have emerged as a promising class of heterocyclic molecules, demonstrating significant potential as inhibitors of EGFR tyrosine kinase.[3][4][5][6][7] This guide synthesizes recent molecular docking data to offer a comparative perspective on the binding efficacy of various thiazole derivatives against EGFR.

Comparative Docking Performance of Thiazole Derivatives

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding free energy, where a more negative value indicates a stronger interaction. The following table summarizes the docking scores of several recently investigated thiazole derivatives against the EGFR kinase domain.

Thiazole Derivative ClassCompound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Thiazolyl-Pyrazolines7gEGFR (Not Specified)-11.14Not Specified[6]
Thiazolyl-Pyrazolines7mEGFR (Not Specified)-10.64Not Specified[6]
2,4-Disubstituted ThiazolesPVS 03EGFR-TK (1M17)-7.811C10, C17, C18, C14 (hydrophobic)[4]
Thiazole Derivatives4cEGFR (1EPG)Moderate Score (Value not specified)H-bonding, Arene-H, Arene-cation[5]
Imidazo[2,1-b]thiazoles39EGFRNot Specified (IC50 = 0.153 µM)Not Specified[7]
Imidazo[2,1-b]thiazoles43EGFRNot Specified (IC50 = 0.122 µM)Not Specified[7]

Note: Direct comparison of docking scores should be made with caution as different studies may employ varied software and scoring functions. The Protein Data Bank (PDB) ID refers to the specific crystal structure of the protein used in the docking simulation.

Experimental Protocols: A Look into the Methodology

The in-silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary between studies, the core methodology remains consistent.[8]

General Docking Protocol:
  • Protein Preparation: The three-dimensional crystal structure of the target protein, in this case, the EGFR kinase domain, is retrieved from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17).[4] The protein structure is then prepared for docking by removing water molecules, co-crystallized ligands, and adding hydrogen atoms. This step often involves energy minimization using a force field like OPLS 2005 to relieve any steric clashes and optimize the protein's geometry.[4]

  • Ligand Preparation: The two-dimensional structures of the thiazole derivatives are drawn using chemical drawing software. These are subsequently converted to three-dimensional structures. To obtain a stable, low-energy conformation, the ligands undergo energy minimization, often using the OPLS 2005 force field.[4]

  • Grid Generation: A binding site on the protein is defined. This is typically centered around the location of a known co-crystallized ligand or a predicted active site. A grid box is then generated around this binding site, defining the three-dimensional space where the docking software will search for favorable ligand poses.[8]

  • Molecular Docking: The prepared ligands are then docked into the defined grid of the target protein using specialized software such as GLIDE from the Schrödinger Suite or Molegro Virtual Docker.[4][8] The software systematically samples various conformations and orientations of each ligand within the binding site and calculates the binding affinity for each pose using a specific scoring function.[8]

  • Analysis of Results: The resulting docked poses are ranked based on their docking scores. The poses with the most favorable scores are then visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, with the amino acid residues of the protein's active site.[5][8] The pose exhibiting the best score and the most plausible interactions is considered the most likely binding mode.

Visualizing the Docking Workflow and Signaling Pathway

To better understand the experimental process and the biological context, the following diagrams illustrate the molecular docking workflow and the EGFR signaling pathway.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Structure, e.g., 1M17) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Thiazole Derivatives) docking Molecular Docking (e.g., GLIDE, Molegro) ligand_prep->docking grid_gen->docking score_analysis Analyze Docking Scores (Binding Affinity) docking->score_analysis interaction_analysis Analyze Binding Interactions (H-bonds, Hydrophobic) score_analysis->interaction_analysis

A generalized workflow for in-silico molecular docking studies.

The EGFR signaling pathway is a complex cascade of molecular events initiated by the binding of ligands like Epidermal Growth Factor (EGF).[2] This activation leads to a series of downstream effects that ultimately regulate cellular processes. Thiazole derivatives aim to inhibit the kinase activity of EGFR, thereby blocking this signaling cascade.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Thiazole Thiazole Derivative (Inhibitor) Thiazole->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription CellularResponse Cell Proliferation, Survival, Differentiation Transcription->CellularResponse

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, ensuring compliance with safety regulations and fostering a secure research environment.

Hazard Profile and Safety Precautions

This compound is a compound utilized in pharmaceutical and agrochemical research.[1][2] Understanding its hazard profile is the first step in ensuring safe handling and disposal.

Key Hazard Information:

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[3][4]
Skin Corrosion/IrritationH315Causes skin irritation[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][4]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[4]

Immediate Safety Measures:

In the event of exposure, follow these first-aid guidelines:

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth, but do not induce vomiting.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water. If irritation occurs, seek medical attention.[3][4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if the person is not breathing.[4][5]

Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound to minimize exposure risks.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6][7]

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[8] The container must be made of a compatible material and have a secure, leak-proof lid.[6][9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, irritant).[8][9]

  • Segregation: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[9][10]

2. Storage in a Satellite Accumulation Area (SAA):

  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[9] This area should be near the point of generation and under the control of laboratory personnel.[6]

  • Container Management: Keep the waste container closed at all times except when adding waste.[7] Ensure the container is stored in a well-ventilated area and protected from environmental factors.[6]

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA, which is typically no more than 55 gallons.[7]

3. Arranging for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (often not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[7][9]

  • Documentation: Complete any required hazardous waste pickup request forms, accurately detailing the contents and composition of the waste.[8]

4. Decontamination of Empty Containers:

  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water, if compatible and effective) to remove all residues.[11]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[11]

  • Final Disposal of Container: After triple rinsing and removal or defacing of the original label, the container may be disposed of as regular trash.[7][11]

Emergency Spill Procedures

In the case of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.

  • Containment: Prevent further spread of the spill. Do not allow the chemical to enter drains.[5]

  • Cleanup: For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[4] For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, storage, and disposal of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentStandard/SpecificationPurpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.[1][2]ANSI Z87.1 compliant[3]Protects against splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves, such as nitrile gloves.[3][4]EN 374 compliant[5]Provides protection against direct contact with the chemical.[3]
Body Protection A long-sleeved laboratory coat.[3] For larger quantities or splash risks, a chemical-resistant apron is advised.[4]---Protects skin and personal clothing from contamination.[3][4]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders or in poorly ventilated areas.[4]NIOSH-approved[4]Prevents inhalation of dust or aerosols.[4]

Operational and Disposal Plans

Adherence to standardized operational and disposal protocols is crucial for maintaining a safe laboratory environment.

Experimental Protocols

Safe Handling Protocol:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific handling area, preferably within a chemical fume hood.[4]

  • Weighing and Transfer:

    • Handle the compound in a well-ventilated area to minimize the generation of dust and aerosols.[5][6]

    • Use spark-proof tools and explosion-proof equipment.[5][6]

    • Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[5][6]

  • During Operation:

    • Keep the container tightly closed when not in use.[7]

    • Avoid eating, drinking, or smoking in the handling area.[3]

  • Post-Operation:

    • Wash hands thoroughly with soap and water after handling.[1][3]

    • Clean the work area and any equipment used, collecting all residues for proper disposal.

    • Remove and properly store or dispose of contaminated PPE.

Storage Protocol:

  • Container: Store the compound in a tightly closed and properly labeled container.[3][7]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[3][7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[3][8]

Disposal Plan:

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous waste.[2] Do not mix with other waste streams.[4]

  • Disposal Method:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[2] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]

    • Do not allow the chemical to enter drains or sewer systems.[6][9]

  • Container Disposal:

    • Empty containers should be treated as hazardous waste and disposed of accordingly.[2][4]

  • Regulatory Compliance:

    • All disposal activities must comply with local, state, and federal regulations.[4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2][6] Remove contaminated clothing and wash it before reuse.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Gather PPE Area Designate Handling Area Prep->Area Step 1 Weigh Weigh & Transfer in Fume Hood Area->Weigh Step 2 Operate Perform Operation Weigh->Operate Step 3 Clean Clean Work Area Operate->Clean Step 4 Dispose_PPE Dispose/Store PPE Clean->Dispose_PPE Step 5a Wash Wash Hands Clean->Wash Step 5b

Caption: Workflow for handling this compound.

Disposal_Plan cluster_collection Waste Collection cluster_disposal Disposal cluster_compliance Compliance Collect Collect in Labeled Container Segregate Segregate from Other Waste Collect->Segregate Licensed_Disposal Licensed Disposal Service Segregate->Licensed_Disposal Incineration Controlled Incineration Licensed_Disposal->Incineration Regulations Follow Regulations Licensed_Disposal->Regulations

Caption: Logical relationship diagram for the disposal plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.